Deudextromethorphan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079043-55-2 | |
| Record name | Deudextromethorphan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUDEXTROMETHORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deudextromethorphan's Modulation of Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deudextromethorphan, a deuterated analog of dextromethorphan, represents a novel approach to modulating neuronal excitability through a multi-target mechanism of action. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of dextromethorphan is altered, leading to higher systemic exposure and a longer half-life of the parent compound. This enhanced pharmacokinetic profile allows for a more sustained engagement with its primary neurological targets, which are pivotal in the regulation of neuronal excitability. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, with a focus on its interactions with the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and monoamine transporters. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Rationale for this compound
Dextromethorphan has a well-established safety profile as an over-the-counter antitussive agent.[1] However, its rapid metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme limits its systemic exposure and therapeutic potential for neurological conditions.[2][3] this compound (also known as d6-DM) is a deuterated form of dextromethorphan designed to overcome this limitation.[4] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, slows the rate of enzymatic metabolism, thereby increasing the plasma concentration and duration of action of dextromethorphan.[5] This improved pharmacokinetic profile is crucial for its efficacy in treating neurological disorders characterized by neuronal hyperexcitability. When combined with a CYP2D6 inhibitor like quinidine, as in the formulation AVP-786, the bioavailability of this compound is further enhanced.[4][5]
Core Mechanisms of Action on Neuronal Excitability
This compound's influence on neuronal excitability is not mediated by a single target but rather through a synergistic interplay of effects on multiple key proteins involved in neurotransmission.[6]
NMDA Receptor Antagonism
A primary mechanism by which this compound dampens neuronal excitability is through its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in excitatory synaptic transmission and plasticity. Excessive activation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death.[9]
This compound, and its active metabolite dextrorphan, bind to a site within the NMDA receptor's ion channel, physically blocking the influx of Ca2+ and Na+ ions.[1][10][11] This blockade is uncompetitive, meaning it preferentially binds to the open channel state of the receptor.[1] By attenuating NMDA receptor-mediated currents, this compound reduces excessive glutamatergic signaling, thereby preventing excitotoxic neuronal injury.[9][10]
Sigma-1 Receptor Agonism
This compound also functions as an agonist at the sigma-1 receptor.[1][8] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including ion channel function, neurotransmitter release, and neuronal survival.[12][13]
As a sigma-1 receptor agonist, this compound can influence neuronal excitability through several downstream mechanisms:
-
Modulation of Ion Channels: Sigma-1 receptor activation has been shown to regulate the activity of voltage-gated calcium and potassium channels, which are critical for controlling neuronal firing rates.[11]
-
Neuroprotective Effects: Agonism at the sigma-1 receptor is associated with neuroprotective effects, potentially through the upregulation of anti-apoptotic proteins and the suppression of neuroinflammation.[8][13]
-
Regulation of Neurotransmitter Systems: The sigma-1 receptor can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, further contributing to the overall regulation of neuronal excitability.[14]
Inhibition of Serotonin and Norepinephrine Reuptake
This compound also acts as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][6] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, this compound increases their availability to bind to postsynaptic receptors. This action is thought to contribute to its antidepressant and anxiolytic effects, which can indirectly influence neuronal excitability by modulating overall brain network activity.[14]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of dextromethorphan for its primary targets and other relevant ion channels. These values provide a quantitative measure of the compound's potency at each site.
Table 1: Binding Affinities (Ki) of Dextromethorphan for Key Receptors and Transporters
| Target | Ki (nM) | Species | Reference |
| Sigma-1 Receptor | 142 - 652 | Rat | [8] |
| Serotonin Transporter (SERT) | High to moderate affinity | Rat | [15] |
| NMDA Receptor | Lower affinity | Rat | [15] |
| Norepinephrine Transporter (NET) | 6000 - 14000 | Rat | [15] |
Table 2: Inhibitory Concentrations (IC50) of Dextromethorphan for Ion Channels
| Channel | IC50 | Species/Cell Type | Reference |
| NMDA Receptor-induced Current | 0.55 µM | Cultured Rat Cortical Neurons | [10] |
| NMDA-evoked Ca2+ rise | 4 µM | Cultured Rat Hippocampal Pyramidal Neurons | [16] |
| L- and N-type Ca2+ Channels | 52 - 71 µM | Cultured Rat Cortical Neurons and PC12 Cells | [10] |
| Voltage-activated Na+ Channels | ~80 µM | Cultured Rat Cortical Neurons | [10] |
| K+ depolarization-evoked 45Ca2+ uptake | 48 µM | Brain Synaptosomes | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's primary mechanisms of action.
Caption: Workflow for determining binding affinity.
Caption: Workflow for assessing ion channel modulation.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor or transporter.
Materials:
-
Tissue or cell membranes expressing the target of interest.
-
Radioligand specific for the target (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).[12]
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.[18]
-
Scintillation counter and scintillation fluid.[18]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.[19]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (for competition binding). Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled ligand (non-specific binding).[18]
-
Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[18]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[18]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on ion channel currents, such as those mediated by the NMDA receptor.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
NMDA and glycine (co-agonist).
-
This compound solution.
Procedure:
-
Cell Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope.
-
Pipette Positioning: Fill a glass micropipette with the intracellular solution and use a micromanipulator to approach a neuron under visual guidance.
-
Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[20]
-
Baseline Recording: Perfuse the cell with an extracellular solution containing NMDA and glycine to evoke inward currents. Record these baseline currents.[21]
-
Drug Application: Perfuse the cell with the same solution now containing this compound at a specific concentration.
-
Post-Drug Recording: Record the NMDA-evoked currents in the presence of this compound.
-
Data Analysis: Compare the amplitude and kinetics of the currents before and after drug application to determine the extent of inhibition and calculate the IC50 value if multiple concentrations are tested.[16]
Glutamate Release Assay from Synaptosomes
Objective: To assess the effect of this compound on the release of glutamate from presynaptic nerve terminals.
Materials:
-
Rat cerebral cortex tissue.
-
Sucrose buffer and Percoll gradient for synaptosome preparation.
-
Physiological salt solution.
-
Depolarizing agent (e.g., 4-aminopyridine or high KCl).[22]
-
This compound solution.
-
Glutamate assay kit or HPLC system for glutamate detection.
Procedure:
-
Synaptosome Preparation: Homogenize rat cerebral cortex in sucrose buffer and centrifuge to obtain a crude synaptosomal fraction. Further purify the synaptosomes using a Percoll density gradient.[23]
-
Pre-incubation: Resuspend the purified synaptosomes in a physiological salt solution and pre-incubate them with or without this compound at 37°C.[22]
-
Stimulation of Release: Induce glutamate release by adding a depolarizing agent (e.g., 4-aminopyridine).[22]
-
Sample Collection: At various time points after stimulation, collect aliquots of the synaptosome suspension and centrifuge to pellet the synaptosomes.
-
Glutamate Measurement: Measure the concentration of glutamate in the supernatant using a suitable assay method.[23]
-
Data Analysis: Compare the amount of glutamate released in the presence and absence of this compound to determine its effect on presynaptic glutamate release.[22]
Conclusion
This compound's mechanism of action on neuronal excitability is multifaceted, involving the modulation of several key targets within the central nervous system. Its primary actions as an NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin and norepinephrine reuptake inhibitor contribute to a reduction in excessive neuronal firing and excitotoxicity. The deuteration of dextromethorphan enhances its pharmacokinetic profile, allowing for more sustained therapeutic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other multi-target compounds aimed at treating neurological disorders characterized by aberrant neuronal excitability. The comprehensive understanding of its mechanism of action is crucial for its rational drug development and clinical application.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. alzforum.org [alzforum.org]
- 6. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. researchgate.net [researchgate.net]
- 16. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitory effect of glutamate release from rat cerebrocortical synaptosomes by dextromethorphan and its metabolite 3-hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
Navigating the Labyrinth of Alzheimer's Agitation: A Technical Guide to Preclinical Models for Deudextromethorphan Evaluation
For Immediate Release
[City, State] – December 14, 2025 – As the global population ages, the prevalence of Alzheimer's disease (AD) and its associated behavioral and psychological symptoms of dementia (BPSD) presents a growing challenge for patients, caregivers, and the healthcare system. Agitation is a particularly distressing and common symptom, for which effective and safe treatments are urgently needed. Deudextromethorphan, a combination of a deuterated form of dextromethorphan and quinidine, has been investigated in clinical trials for the treatment of agitation in patients with Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of suitable preclinical models and experimental protocols for the evaluation of this compound and similar therapeutic candidates for Alzheimer's-related agitation.
Understanding the Therapeutic Target: The Pharmacology of this compound
This compound's therapeutic potential in managing agitation is believed to stem from the multifaceted pharmacological actions of dextromethorphan.[3][4] Dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist.[3][4][5] It also acts as a serotonin and norepinephrine reuptake inhibitor.[3][4] The quinidine component in the formulation serves to inhibit the rapid metabolism of dextromethorphan, thereby increasing its bioavailability.[3][4] Deuteration of dextromethorphan in AVP-786 is intended to further reduce its metabolism and enhance its plasma half-life.[1][6]
The complex neurochemistry of agitation in Alzheimer's disease is thought to involve dysregulation of multiple neurotransmitter systems, including glutamatergic, serotonergic, and dopaminergic pathways.[7][8][9][10] Therefore, a compound with a multi-target profile like dextromethorphan presents a rational therapeutic approach.
Preclinical Models for Studying Alzheimer's Agitation
While clinical trials provide the ultimate test of a drug's efficacy, preclinical animal models are essential for initial screening, dose-ranging studies, and understanding the underlying mechanisms of action. The ideal preclinical model for Alzheimer's agitation should recapitulate key features of the human condition, including the neuropathological hallmarks of AD and the behavioral phenotype of agitation and aggression.
Genetically Modified Mouse Models
Several transgenic mouse models of Alzheimer's disease are available that develop age-dependent amyloid-beta (Aβ) plaque pathology and, in some cases, tau pathology.[11] These models often exhibit behavioral abnormalities that can be interpreted as correlates of BPSD.
| Preclinical Model | Key Characteristics Relevant to Agitation | Potential for this compound Testing |
| APP/PS1 Mouse Model | Double transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). Exhibit accelerated Aβ deposition and have been shown to display increased aggression in the resident-intruder test.[12] | High. The demonstrated aggressive phenotype makes this a suitable model to test the anti-aggressive properties of this compound. |
| 5XFAD Mouse Model | Transgenic mice with five familial Alzheimer's disease mutations. Exhibit rapid and aggressive Aβ pathology. While not explicitly characterized for agitation, they show hyperactivity and cognitive deficits.[11] | Moderate. The hyperactivity could be a surrogate for restlessness, a component of agitation. Further behavioral characterization for aggression would be needed. |
| rTg4510 Mouse Model | Expresses a mutant form of human tau (P301L) and develops significant tau pathology. These mice exhibit hyperactivity and an agitative-like phenotype.[13] | High. This model allows for the investigation of a therapeutic's effect on agitation in the context of tauopathy, another key feature of AD. |
Proposed Experimental Workflow for this compound Testing
A robust preclinical testing strategy for this compound would involve a multi-tiered approach, starting with behavioral screening in a relevant animal model, followed by mechanistic studies.
Key Behavioral Assays for Agitation and Aggression
Several behavioral paradigms are available to assess agitation-like behaviors in rodents. A combination of tests is recommended to provide a comprehensive behavioral profile.
Resident-Intruder Test
This test is a gold standard for assessing territorial aggression in rodents.[14][15][16][17][18] An unfamiliar "intruder" mouse is introduced into the home cage of a "resident" mouse, and the latency to attack, frequency of attacks, and duration of aggressive behaviors are recorded.
Experimental Protocol:
-
Housing: Male mice (e.g., APP/PS1) are individually housed for at least one week to establish territory.[14]
-
Intruder Selection: A smaller, unfamiliar male mouse is used as the intruder.[15]
-
Test Procedure: The intruder is introduced into the resident's cage for a set period (e.g., 10 minutes).[14][18]
-
Behavioral Scoring: The interaction is videotaped and scored by a trained observer for aggressive behaviors (e.g., bites, tail rattles, wrestling) and social behaviors (e.g., sniffing, grooming).[16][19]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[20][21][22] Increased locomotion can be a proxy for restlessness, while the time spent in the center of the arena can indicate anxiety levels.
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape.[20][21]
-
Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).[20]
-
Data Collection: An automated tracking system records the total distance traveled, velocity, and time spent in different zones of the arena (center vs. periphery).[20][22]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[23][24][25][26] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[24][26]
-
Procedure: The mouse is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).[24]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.[24][26]
Hypothetical Quantitative Data
While direct preclinical data for this compound in Alzheimer's agitation models is not extensively published, we can hypothesize the expected outcomes based on its known pharmacology. The following table presents hypothetical data from a study in APP/PS1 mice.
| Behavioral Parameter | Vehicle Control (APP/PS1) | This compound (APP/PS1) | Wild-Type Control |
| Resident-Intruder Test | |||
| Latency to First Attack (s) | 120 ± 25 | 280 ± 40 | 300 ± 50 |
| Number of Attacks | 8 ± 2 | 3 ± 1 | 2 ± 1 |
| Open Field Test | |||
| Total Distance Traveled (m) | 45 ± 5 | 35 ± 4 | 30 ± 3 |
| Time in Center (%) | 10 ± 2 | 18 ± 3 | 20 ± 4 |
| Elevated Plus Maze | |||
| Open Arm Entries (%) | 25 ± 5 | 40 ± 6 | 45 ± 7 |
| Time in Open Arms (%) | 15 ± 4 | 30 ± 5 | 35 ± 6 |
*p < 0.05 compared to Vehicle Control (APP/PS1). Data are presented as mean ± SEM.
Signaling Pathways Implicated in Alzheimer's Agitation and this compound's Mechanism of Action
The neurobiological underpinnings of agitation in AD are complex and involve multiple neurotransmitter systems. This compound's multi-target engagement is a key aspect of its therapeutic rationale.
Logical Relationships in Preclinical Modeling of Alzheimer's Agitation
The selection of a preclinical model and behavioral assays should be guided by the specific hypotheses being tested and the clinical phenotype being modeled.
Conclusion
The development of effective treatments for Alzheimer's agitation is a critical unmet need. This compound, with its multi-target pharmacological profile, represents a promising therapeutic strategy. A rigorous preclinical evaluation using appropriate animal models and a comprehensive battery of behavioral tests is essential to de-risk clinical development and to further elucidate the mechanisms by which such compounds exert their therapeutic effects. The models and protocols outlined in this guide provide a framework for the preclinical assessment of this compound and other novel candidates for the management of agitation in Alzheimer's disease. While direct preclinical studies on this compound for agitation are limited, the proposed workflow, based on its known pharmacology and available preclinical tools, offers a scientifically sound approach for future investigations.
References
- 1. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. researchgate.net [researchgate.net]
- 6. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 7. Alterations in dopamine system and in its connectivity with serotonin in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopaminergic system and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in dopamine system and in its connectivity with serotonin in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The neurochemistry of agitation in Alzheimer’s disease: a systematic review | Semantic Scholar [semanticscholar.org]
- 11. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 12. psychogenics.com [psychogenics.com]
- 13. Hyperactivity with Agitative-Like Behavior in a Mouse Tauopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. 2.5. Resident-intruder test [bio-protocol.org]
- 17. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Effects of (+)SKF 10047, a sigma-1 selective agonist, on isolation-induced aggression in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aginganddisease.org [aginganddisease.org]
- 21. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. anilocus.com [anilocus.com]
- 23. albany.edu [albany.edu]
- 24. Elevated plus maze protocol [protocols.io]
- 25. mmpc.org [mmpc.org]
- 26. maze.conductscience.com [maze.conductscience.com]
Deudextromethorphan and the Sigma-1 Receptor: A Technical Overview of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, the deuterated form of dextromethorphan, is a sigma-1 receptor agonist and an uncompetitive NMDA receptor antagonist. It is a key component of AVP-786, a combination product with quinidine sulfate, which has been investigated for various neurological and psychiatric conditions. The deuteration of dextromethorphan is designed to alter its pharmacokinetic profile, primarily by reducing its metabolism by the cytochrome P450 enzyme CYP2D6. This technical guide provides an in-depth analysis of this compound's binding affinity for the sigma-1 receptor, including available quantitative data, detailed experimental protocols for affinity determination, and a visualization of the relevant signaling pathways.
While specific quantitative binding affinity data for this compound at the sigma-1 receptor is not extensively available in public literature, its pharmacological activity is understood to be similar to that of dextromethorphan. The deuteration process is not expected to significantly alter the intrinsic binding affinity of the molecule for its target receptor. Therefore, the binding affinity of dextromethorphan for the sigma-1 receptor serves as a critical reference point.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For dextromethorphan, and by extension this compound, the affinity for the sigma-1 receptor has been characterized through various in vitro studies. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Notes |
| Dextromethorphan | Sigma-1 | 142 - 652 | This range reflects variability in experimental conditions and assays. |
| Dextromethorphan | Sigma-1 | ~205 | Determined in comparison to other sigma-1 receptor ligands. |
| Dextromethorphan | Sigma-1 | 138 - 652 | From earlier competition binding studies. |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for the sigma-1 receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A widely used radioligand for the sigma-1 receptor is --INVALID-LINK---pentazocine.
Objective:
To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific Binding Ligand: Haloperidol (10 µM)
-
Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, rat liver, or HEK293 cells transfected with the human sigma-1 receptor).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
96-well Plates
-
Glass Fiber Filters
-
Scintillation Counter
-
Scintillation Fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 0.4 mg/mL.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 100 µL per well.
-
Total Binding Wells: Contain the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd, e.g., 3 nM), and assay buffer.
-
Non-specific Binding Wells: Contain the same components as the total binding wells, plus a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.
-
Competition Wells: Contain the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound (this compound).
-
-
Incubation:
-
Incubate the 96-well plate at 37°C for a sufficient time to reach equilibrium, typically 90-120 minutes.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competing ligand).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Upon agonist binding, it dissociates from the binding immunoglobulin protein (BiP) and modulates a variety of downstream signaling pathways.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand competition binding assay to determine the binding affinity of a test compound for the sigma-1 receptor.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound's interaction with the sigma-1 receptor is a critical aspect of its mechanism of action. While direct quantitative binding data for this compound is limited, the well-established affinity of its parent compound, dextromethorphan, provides a strong indication of its potent interaction with this receptor. The use of standardized and robust experimental protocols, such as the radioligand competition binding assay detailed herein, is fundamental for the precise characterization of novel sigma-1 receptor ligands. The visualization of the sigma-1 receptor signaling pathway and the experimental workflow offers a clear framework for researchers in the field of neuropharmacology and drug development to further investigate the therapeutic potential of this compound and other related compounds.
The Role of Deudextromethorphan as an NMDA Receptor Antagonist in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deudextromethorphan (d6-DM), a deuterated analog of dextromethorphan (DM), is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of excitotoxic neuronal injury. By modulating the activity of the NMDA receptor, this compound presents a promising therapeutic strategy for neuroprotection in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The NMDA Receptor and Excitotoxicity
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive activation of the NMDA receptor by the excitatory neurotransmitter glutamate leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[2][3] This process is implicated in the neuronal damage observed in various acute and chronic neurological conditions.[2]
This compound: A Novel NMDA Receptor Antagonist
This compound is a deuterated form of dextromethorphan, a well-known antitussive agent that also possesses neuroprotective properties.[4] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, slows down the metabolic breakdown of dextromethorphan by the cytochrome P450 enzyme CYP2D6. This results in higher and more sustained plasma concentrations of the parent compound, enhancing its therapeutic potential.[5]
Mechanism of Action
This compound, like its non-deuterated counterpart, acts as a low-affinity, uncompetitive antagonist at the NMDA receptor.[6] This means it binds to a site within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), thereby blocking the influx of Ca2+.[7] This "use-dependent" mechanism of action is thought to be advantageous, as it may preferentially target overactive NMDA receptors associated with pathological conditions while sparing normal physiological receptor function.[8]
In addition to NMDA receptor antagonism, dextromethorphan and its primary metabolite, dextrorphan, also exhibit activity as sigma-1 receptor agonists, which may contribute to their neuroprotective effects.[6]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the NMDA receptor antagonist activity and neuroprotective efficacy of dextromethorphan and its analogs.
Table 1: In Vitro NMDA Receptor Antagonist Activity
| Compound | Receptor Subunit | IC50 (µM) | Reference |
| Dextromethorphan | Not specified | 0.55 | [8] |
| Dextromethorphan | Not specified | 4 | [7] |
| This compound | NR2D | ~2x higher than DM | [5] |
| Dextrorphan | Not specified | Not Specified | [9] |
| Deuterated Dextrorphan | NR2D | ~16x higher than DX | [5] |
Table 2: Preclinical Neuroprotective Efficacy of Dextromethorphan in Stroke Models
| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Rabbit transient focal ischemia | 20 mg/kg IV bolus + 10 mg/kg/hr infusion | Neocortical ischemic neuronal damage | 79% reduction (10.5% vs 49.6% in control) | [10] |
| Rabbit transient focal ischemia | Plasma levels of 500-1500 ng/ml | Ischemic neuronal damage | 64% reduction | [11] |
| Rabbit transient focal ischemia | Plasma levels >1500 ng/ml | Ischemic neuronal damage | 92% reduction | [11] |
| Rat transient focal ischemia (2h MCAO) | 20 mg/kg s.c. at 0.5, 1, 2, 4, and 6h post-occlusion | Total infarct volume | 61% reduction (79 ± 13 mm³ vs 203 ± 33 mm³ in vehicle) | [12] |
| Rat global ischemia (4VO) | 50 mg/kg 20 min before ischemia | Neuronal damage in CA1 hippocampus and dorsolateral striatum | Significant attenuation | [13] |
Table 3: Clinical Trial Results for AVP-786 (this compound/Quinidine) in Agitation in Alzheimer's Disease
| Trial | Primary Endpoint | Result | Reference |
| Phase 3 (NCT03393520) | Mean change in Cohen-Mansfield Agitation Inventory (CMAI) total score | No statistically significant difference vs. placebo | [7][9] |
| TRIAD-2 (NCT02442778) | Mean change in CMAI total score | No statistically significant difference vs. placebo |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Excitotoxicity Assay (LDH Release)
This protocol describes the induction of excitotoxicity in primary neuronal cultures and the quantification of cell death using the lactate dehydrogenase (LDH) release assay.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27
-
NMDA and glycine
-
This compound or other NMDA receptor antagonists
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Plate primary neurons in 96-well plates at an appropriate density and culture for 11-12 days in vitro (DIV).
-
Pre-treatment: Pre-incubate the neurons with this compound at various concentrations for 2 hours.
-
Induction of Excitotoxicity:
-
Gently wash the neurons with a Locke's solution.
-
Incubate the cells with a glycine-containing Locke's solution for 15 minutes.
-
Co-treat the neurons with this compound and 20 µM NMDA in the glycine-containing Locke's solution for 20 minutes.
-
-
Recovery: Wash the neurons and replace the medium with the original conditioned medium. Incubate for 24 hours.[14]
-
LDH Assay:
-
Data Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release in the treated wells to the maximum LDH release (from cells treated with a lysis buffer) and the minimum LDH release (from untreated cells).[17]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the surgical procedure for inducing transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump and insert the silicon-coated monofilament. Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) to occlude it. A significant drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 2 hours for transient ischemia). For reperfusion, withdraw the filament.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and hydration.
Assessment of Neurological Deficit
This protocol describes a commonly used scoring system to evaluate neurological function after stroke in rodents.
Materials:
-
Scoring sheet
-
Testing arena
Procedure:
-
Observation: Observe the animal for spontaneous motor activity, symmetry of movement, and posture.
-
Specific Tests:
-
Forelimb Flexion: Suspend the animal by its tail and observe for flexion of the contralateral forelimb.
-
Resistance to Lateral Push: Gently push the animal sideways and assess its resistance.
-
Circling: Place the animal in an open field and observe for circling behavior.
-
-
Scoring: Assign a score based on a graded scale (e.g., Bederson scale or a modified neurological severity score). Higher scores indicate greater neurological deficit.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound holds significant promise as a neuroprotective agent due to its targeted mechanism of action as an uncompetitive NMDA receptor antagonist. The deuteration of dextromethorphan improves its pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy. While preclinical studies have demonstrated robust neuroprotective effects in various models of neuronal injury, clinical translation remains a challenge, as evidenced by the mixed results in trials for Alzheimer's-related agitation. Further research is warranted to fully elucidate the therapeutic potential of this compound in other neurological conditions where excitotoxicity plays a key pathological role. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations in this promising area of neuropharmacology.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. d-nb.info [d-nb.info]
- 6. Dextromethorphan | High Purity NMDA Antagonist | RUO [benchchem.com]
- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. [PDF] NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors | Semantic Scholar [semanticscholar.org]
- 12. Transcriptional expression patterns triggered by chemically distinct neuroprotective molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Pharmacological Profiling of Deudextromethorphan and its Primary Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan (d6-dextromethorphan), a deuterated analog of the widely used antitussive dextromethorphan, has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Its development, notably as part of the combination product AVP-786 (this compound/quinidine), has focused on leveraging an altered pharmacokinetic profile to enhance clinical efficacy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its primary metabolites, focusing on its mechanism of action, receptor binding affinities, enzyme inhibition profiles, and pharmacokinetics. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Deuteration of dextromethorphan at the O-methyl and N-methyl positions is designed to slow its metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] This strategic modification aims to increase the systemic exposure of the parent drug, this compound, while reducing the formation of its primary active metabolite, dextrorphan.[1][2] The pharmacological activity of this compound is believed to be qualitatively similar to that of dextromethorphan, acting as a sigma-1 receptor agonist, a non-competitive NMDA receptor antagonist, and a serotonin-norepinephrine reuptake inhibitor.[1][2]
Core Pharmacological Mechanisms
The pharmacological effects of this compound, like its parent compound dextromethorphan, are attributed to its interactions with multiple molecular targets within the central nervous system.
Signaling Pathways
This compound's engagement with sigma-1 and NMDA receptors, as well as serotonin and norepinephrine transporters, modulates several key signaling pathways involved in neurotransmission and neuronal function.
References
Deudextromethorphan's Mitigation of Glutamate-Induced Excitotoxicity in Primary Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-induced excitotoxicity is a primary pathological mechanism implicated in a range of neurodegenerative disorders. This process, initiated by the overstimulation of glutamate receptors, leads to a cascade of events culminating in neuronal death. Deudextromethorphan, a deuterated analog of dextromethorphan, is an N-methyl-D-aspartate (NMDA) receptor antagonist that shows promise in mitigating this excitotoxic damage. This technical guide provides an in-depth overview of the mechanisms of this compound's neuroprotective effects and details the experimental protocols to assess its efficacy in primary neuron cultures.
Introduction: The Challenge of Glutamate Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired reuptake can lead to the overactivation of its receptors, particularly the NMDA and AMPA receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death. This phenomenon, termed excitotoxicity, is a common pathological hallmark in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
This compound, a more metabolically stable form of dextromethorphan, acts as a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it can prevent the excessive Ca2+ influx associated with glutamate overstimulation, thereby offering a potential therapeutic strategy to curb excitotoxicity and protect neurons from degeneration.
Mechanism of Action: this compound in Neuroprotection
This compound's primary neuroprotective mechanism against glutamate-induced excitotoxicity stems from its role as an NMDA receptor antagonist.[1][2] Additionally, its activity as a sigma-1 receptor agonist and its ability to block voltage-gated calcium channels contribute to its neuroprotective profile.[1] The deuteration of dextromethorphan enhances its metabolic stability by slowing its conversion to dextrorphan, which, while also an NMDA receptor antagonist, has a different pharmacological profile.[3] This allows for more sustained exposure to the parent compound.
dot
Caption: Signaling pathway of glutamate excitotoxicity and this compound's intervention.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a widely used in vitro model for studying neuronal physiology and pathology.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the embryos and isolate the cerebral cortices in sterile, ice-cold HBSS.
-
Mince the cortical tissue and incubate in trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the suspension and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated plates at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.
Induction of Glutamate Excitotoxicity
This protocol outlines the procedure for inducing excitotoxic cell death in mature primary cortical neuron cultures.
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
L-glutamic acid stock solution (100 mM in sterile water)
-
Neurobasal medium
Procedure:
-
Prepare a range of glutamate concentrations (e.g., 10, 50, 100, 200 µM) by diluting the stock solution in pre-warmed Neurobasal medium.
-
Remove the existing culture medium from the neurons.
-
Add the glutamate-containing medium to the respective wells. For control wells, add fresh medium without glutamate.
-
Incubate the cultures for the desired exposure time (e.g., 30 minutes, 1 hour, or 24 hours).
-
Following the incubation, wash the neurons with fresh medium to remove the glutamate.
-
Add fresh, pre-warmed Neurobasal medium to all wells and return the cultures to the incubator for a further 24 hours before assessing cell viability.
This compound Treatment
This protocol describes the application of this compound to assess its neuroprotective effects.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Neurobasal medium
Procedure:
-
Prepare a range of this compound concentrations in pre-warmed Neurobasal medium.
-
Pre-treatment: Add the this compound-containing medium to the neuron cultures for a specified period (e.g., 1-2 hours) before inducing glutamate excitotoxicity as described in section 3.2.
-
Co-treatment: Add the this compound-containing medium simultaneously with the glutamate-containing medium.
-
Post-treatment: Add the this compound-containing medium after the glutamate exposure and washout.
-
Ensure that the final solvent concentration is consistent across all wells, including controls, and does not exceed a non-toxic level (typically <0.1%).
dot
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Assessment of Neuroprotection: Key Assays
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
Procedure:
-
After the 24-hour post-glutamate incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate the reaction for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released in the experimental wells to the maximum LDH release.
Fluoro-Jade B Staining
Fluoro-Jade B is an anionic fluorescent dye that specifically stains degenerating neurons.
Procedure:
-
Fix the neuron cultures with 4% paraformaldehyde.
-
Rinse the fixed cells and incubate in a solution of 0.06% potassium permanganate.
-
Rinse again and incubate in a 0.0004% solution of Fluoro-Jade B dissolved in 0.1% acetic acid.
-
Wash the cells and coverslip with a non-aqueous mounting medium.
-
Visualize the stained neurons using a fluorescence microscope with a blue excitation filter.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Procedure:
-
Lyse the treated neurons to release cellular proteins.
-
Follow the instructions of a colorimetric or fluorometric caspase-3 assay kit. This typically involves adding the cell lysate to a substrate that is cleaved by active caspase-3, producing a detectable signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity relative to a control group.
Intracellular Calcium Imaging
This technique allows for the real-time measurement of intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators like Fura-2.
Procedure:
-
Load the primary neurons with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Place the culture dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological saline solution.
-
Apply glutamate and/or this compound via the perfusion system.
-
Record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and calculate the ratio to determine changes in [Ca2+]i.
Quantitative Data Summary
The following tables present representative data on the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Table 1: Effect of this compound on Neuronal Viability (LDH Assay)
| Treatment Group | Glutamate (µM) | This compound (µM) | % Cytotoxicity (Mean ± SEM) |
| Control | 0 | 0 | 5.2 ± 1.1 |
| Glutamate | 100 | 0 | 48.5 ± 3.2 |
| + this compound | 100 | 1 | 35.1 ± 2.8 |
| + this compound | 100 | 10 | 22.7 ± 2.1 |
| + this compound | 100 | 50 | 10.4 ± 1.5 |
Table 2: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Treatment Group | Glutamate (µM) | This compound (µM) | Relative Caspase-3 Activity (Fold Change) |
| Control | 0 | 0 | 1.0 |
| Glutamate | 100 | 0 | 3.8 |
| + this compound | 100 | 10 | 1.9 |
| + this compound | 100 | 50 | 1.2 |
Table 3: Effect of this compound on Intracellular Calcium Influx
| Treatment Group | Glutamate (µM) | This compound (µM) | Peak [Ca2+]i (nM, Mean ± SEM) |
| Control | 0 | 0 | 98 ± 12 |
| Glutamate | 100 | 0 | 850 ± 55 |
| + this compound | 100 | 10 | 420 ± 38 |
| + this compound | 100 | 50 | 180 ± 21 |
Conclusion
This compound demonstrates significant neuroprotective effects against glutamate-induced excitotoxicity in primary neuronal cultures. Its mechanism of action, primarily through the antagonism of NMDA receptors, effectively reduces intracellular calcium overload, subsequent apoptosis, and neuronal death. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other neuroprotective compounds. Further investigation into the multifaceted actions of this compound, including its effects on sigma-1 receptors and downstream signaling pathways, will be crucial in fully elucidating its therapeutic potential for a range of neurological disorders.
References
Exploring the Off-Target Effects of Deudextromethorphan in Preclinical Safety Studies: A Technical Guide
Abstract
Deudextromethorphan (also known as AVP-786) is a deuterated analog of dextromethorphan, developed to improve its pharmacokinetic profile by reducing its metabolism.[1] Primarily investigated for neurological and psychiatric conditions, its mechanism of action is centered on N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism.[2][3][4] However, a thorough understanding of a drug's safety and complete pharmacological profile requires a comprehensive evaluation of its unintended molecular interactions, known as off-target effects. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, based on preclinical data from its parent compound, dextromethorphan. It details the key off-target interactions, summarizes quantitative binding data, outlines the experimental protocols used for their assessment, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical safety and pharmacology.
Introduction to this compound and Off-Target Profiling
This compound (AVP-786): A Deuterated Dextromethorphan Analog
This compound is a structural analog of dextromethorphan where specific hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] This modification is designed to alter the drug's metabolism, specifically by slowing the action of the cytochrome P450 enzyme CYP2D6.[1][6] Slower metabolism increases the bioavailability and prolongs the half-life of the parent compound.[5][7] this compound is often co-administered with low-dose quinidine, a CYP2D6 inhibitor, to further enhance its systemic exposure.[6][7] While deuteration significantly impacts pharmacokinetics, it is not expected to fundamentally alter the drug's affinity for its molecular targets.[6]
Primary Pharmacological Profile
The intended therapeutic effects of this compound are attributed to its activity at two primary targets:
-
NMDA Receptor Antagonism: Like its parent compound, this compound acts as a non-competitive antagonist at the NMDA receptor, a key glutamate receptor involved in excitatory neurotransmission.[2][3][4] This action is believed to contribute to its potential efficacy in conditions like agitation and depression.[8][9]
-
Sigma-1 Receptor Agonism: Dextromethorphan is a known agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability and calcium signaling.[10][11][12]
The Importance of Off-Target Profiling in Preclinical Safety
Identifying a drug's interactions beyond its intended targets is a critical component of preclinical safety assessment.[13] Off-target effects can lead to unforeseen adverse drug reactions (ADRs) or reveal novel therapeutic possibilities.[14][15] Early characterization of a compound's off-target profile using in vitro screening panels and functional assays allows for better risk assessment and helps mitigate potential safety liabilities before clinical development.[13][16]
This compound's Off-Target Binding Profile
The off-target profile of this compound is largely inferred from extensive preclinical studies of dextromethorphan.
Monoamine Transporters: SERT and NET
A primary off-target activity of dextromethorphan is the inhibition of serotonin (5-HT) and norepinephrine reuptake.[2][10] It acts as a nonselective serotonin-norepinephrine reuptake inhibitor (SNRI) by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[17][10] This activity is distinct from its NMDA and sigma-1 receptor interactions and may contribute to both its therapeutic potential in depression and its risk profile, particularly concerning drug-drug interactions with other serotonergic agents.[2][18] Studies have shown that dextromethorphan's binding to SERT is sodium-dependent.[19]
Other Receptor Interactions
Preclinical binding assays have screened dextromethorphan against broad panels of receptors. Besides SERT and NET, some activity has been noted at alpha-2 adrenergic and 5-HT(1B/D) receptors, although dextromethorphan generally binds to fewer off-target sites compared to other psychoactive agents like amitriptyline.[20]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki or IC50) of dextromethorphan for its primary and key off-target sites as determined in preclinical studies. Lower values indicate higher affinity.
| Target | Ligand/Assay Condition | Affinity (Ki/IC50) | Species | Reference(s) |
| Primary Targets | ||||
| Sigma-1 Receptor | --INVALID-LINK---pentazocine binding | Ki: 138–652 nM | - | [11] |
| Sigma-1 Receptor | Radioligand binding | Ki: 205 nM | Mouse | [21] |
| NMDA Receptor (PCP Site) | [3H]TCP binding | Ki: 2246 nM | Rat | [22] |
| NMDA Receptor (PCP Site) | Radioligand binding | Ki: 7 µM | Mouse | [21] |
| NMDA Receptor | [3H]MK-801 Displacement | IC50: 1320 nM | Rat | [22] |
| Off-Targets | ||||
| Serotonin Transporter (SERT) | [3H]Paroxetine binding | Ki: 1.44 nM | Human | [22] |
| Sigma-2 Receptor | Radioligand binding | Ki: 4-11 µM | Mouse | [21] |
Methodologies for Preclinical Off-Target Assessment
A multi-step approach is typically used to identify and characterize off-target effects in preclinical studies.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining a drug's affinity for a specific receptor or transporter.
-
Objective: To quantify the affinity (Ki) of this compound for a panel of off-target sites.
-
Materials:
-
Tissue homogenates or cell membranes expressing the target of interest (e.g., rat brain tissue for broad screening).[20]
-
A specific radioligand for each target (e.g., [3H]paroxetine for SERT).
-
This compound at various concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound ligand passes through.
-
Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
Functional assays are crucial to confirm that binding to a target translates into a biological effect.
-
Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin or norepinephrine uptake into synaptosomes or cells expressing the respective transporters.
-
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions or cell lines stably expressing SERT or NET.
-
Radiolabeled neurotransmitter ([3H]5-HT or [3H]NE).
-
This compound at various concentrations.
-
Standard uptake buffer.
-
-
Procedure:
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.
-
Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
Incubation: The reaction proceeds for a short period at a controlled temperature (e.g., 37°C).
-
Termination: Uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of neurotransmitter uptake (IC50) is determined.
-
Preclinical Off-Target Assessment Workflow
The process of identifying off-target effects follows a logical progression from broad screening to specific functional validation.
Caption: Workflow for preclinical off-target safety assessment.
Signaling Pathways of Key Off-Target Interactions
SERT/NET Reuptake Inhibition Pathway
By blocking monoamine transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of SERT and NET inhibition by this compound.
Sigma-1 Receptor Signaling
Although a primary target, the sigma-1 receptor pathway is complex. As an agonist, this compound initiates a signaling cascade that modulates calcium homeostasis and neuronal function.
Caption: Agonism of the Sigma-1 receptor signaling pathway.
Conclusion and Preclinical Safety Implications
The preclinical off-target profile of this compound, primarily inherited from dextromethorphan, is notable for its significant interaction with the serotonin and norepinephrine transporters. This SNRI activity classifies it as a pharmacologically complex molecule with multiple mechanisms of action.
The key safety implications derived from this profile include:
-
Drug-Drug Interactions: The potent inhibition of SERT necessitates caution when co-administering this compound with other serotonergic drugs (e.g., SSRIs, MAOIs) due to the risk of serotonin syndrome.[2]
-
Cardiovascular Effects: Inhibition of NET can potentially lead to changes in heart rate and blood pressure, requiring monitoring in relevant preclinical toxicology studies.
-
Contribution to Efficacy: The SNRI activity may contribute to the overall therapeutic effect in psychiatric indications like major depressive disorder, blurring the lines between on-target and off-target effects.[18]
References
- 1. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Hydrobromide/Quinidine Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AVP-786 | ALZFORUM [alzforum.org]
- 6. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 18. Dextromethorphan as a potential rapid-acting antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An autoradiographic study of dextromethorphan high-affinity binding sites in rat brain: sodium-dependency and colocalization with paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison of the binding profiles of dextromethorphan, memantine, fluoxetine and amitriptyline: treatment of involuntary emotional expression disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Initial Characterization of Deudextromethorphan's Pharmacokinetic Profile in Rodents: A Technical Guide
Disclaimer: Publicly available preclinical pharmacokinetic data specifically for deudextromethorphan (d6-dextromethorphan) in rodents is limited. This guide summarizes the pharmacokinetic profile of the non-deuterated parent compound, dextromethorphan, in rodents to provide a foundational understanding. This compound is a deuterated analog of dextromethorphan designed to have a lower rate of metabolism by the cytochrome P450 enzyme CYP2D6, which is expected to result in a longer half-life and increased systemic exposure compared to dextromethorphan.[1][2][3]
Introduction
This compound is a deuterated form of dextromethorphan, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, currently being investigated for various neurological and psychiatric disorders. The substitution of hydrogen with deuterium at key metabolic sites is intended to attenuate its metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, thereby improving its pharmacokinetic profile. This technical guide provides an in-depth overview of the initial characterization of this compound's likely pharmacokinetic profile in rodents, based on extensive data from its parent compound, dextromethorphan. The information presented herein is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of Dextromethorphan in Rodents
The pharmacokinetic profile of dextromethorphan in rodents has been characterized in several studies. The following tables summarize key pharmacokinetic parameters of dextromethorphan in rats following various routes of administration.
Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats (Intravenous Administration)
| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |
| Cmax | 15.3 ng/mL | Sprague Dawley | 10 | [4] |
| AUC | 435.7 ng*min/mL | Sprague Dawley | 10 | [4] |
| Vd | 0.66 L/kg | Sprague Dawley | 10 | [4] |
| Elimination Rate Constant | 0.036 min⁻¹ | Sprague Dawley | 10 | [4] |
| Mean Retention Time | 2.6 h | Sprague Dawley | 10 | [4] |
Table 2: Pharmacokinetic Parameters of Dextromethorphan and its Metabolite Dextrorphan in Rats (Intraperitoneal vs. Subcutaneous Administration)
| Parameter | Route of Administration | Dextromethorphan | Dextrorphan (Brain) | Species/Strain | Dose (mg/kg) | Reference |
| Bioavailability | i.p. vs. s.c. | 1.3-fold lower (i.p.) | - | Sprague-Dawley | 30 | [5] |
| Metabolite Formation | i.p. vs. s.c. | - | 3-fold greater (i.p.) | Sprague-Dawley | 30 | [5] |
| Brain/Plasma Ratio | i.p. | ~6.5 | - | Sprague-Dawley | 30 | [5] |
| Tmax (Brain) | i.p. | - | 60 min | Sprague-Dawley | 30 | [5] |
| Tmax (Brain) | s.c. | - | 120 min | Sprague-Dawley | 30 | [5] |
| Cmax (Brain) | i.p. | - | 1.0 nmol/g | Sprague-Dawley | 30 | [5] |
| Cmax (Brain) | s.c. | - | 0.2 nmol/g | Sprague-Dawley | 30 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacokinetic profile. Below are representative experimental protocols for key experiments in rodent pharmacokinetic studies of dextromethorphan.
Animal Models
-
Species: Male Sprague Dawley rats are a commonly used model.[4]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.
Drug Administration
-
Formulation: Dextromethorphan can be dissolved in a suitable vehicle, such as saline for intravenous, intraperitoneal, and subcutaneous injections, or a suspension for oral gavage.
-
Routes of Administration:
-
Intravenous (IV): Administered typically via the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.[4]
-
Subcutaneous (SC): Injected under the skin.
-
Oral (PO): Administered via gavage.
-
Blood Sampling
-
Method: Serial blood samples can be collected from the tail vein or via cannulation of the jugular vein at predetermined time points post-dose.
-
Time Points: A typical sampling schedule for an IV dose might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, it might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Brain Tissue Homogenization
-
Procedure: At the end of the study, animals are euthanized, and brains are rapidly excised.
-
Homogenization: Brain tissue is weighed and homogenized in a suitable buffer. The homogenate is then processed to extract the drug and its metabolites for analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of dextromethorphan and its metabolites in plasma and brain homogenates.[6]
-
Sample Preparation: A protein precipitation step, often with acetonitrile, is typically used to extract the analytes from the biological matrix.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
Visualizations
Metabolic Pathway of Dextromethorphan in Rodents
The primary metabolic pathway of dextromethorphan in rodents involves O-demethylation and N-demethylation, catalyzed by cytochrome P450 enzymes. The rat ortholog of human CYP2D6, CYP2D1, plays a significant role in the O-demethylation to the active metabolite dextrorphan.
References
- 1. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 2. Avanir Pharmaceuticals Initiates Phase II Study to Evaluate AVP-786 for Treatment of Neurobehavioral Disinhibition Associated with Traumatic Brain Injury [prnewswire.com]
- 3. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arch.ies.gov.pl [arch.ies.gov.pl]
- 5. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dextromethorphan and its metabolites in rat serum by liquid-liquid extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Deuteration on the Metabolic Pathway of Dextromethorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the metabolic pathways of dextromethorphan, a widely used antitussive, and the significant impact of deuteration on its pharmacokinetic profile. Dextromethorphan undergoes extensive first-pass metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, leading to high inter-individual variability in plasma concentrations and therapeutic effects. Strategic deuteration of the dextromethorphan molecule, as seen in the investigational drug AVP-786 (deudextromethorphan), has been shown to attenuate this rapid metabolism. This guide will detail the metabolic fate of dextromethorphan, present a comparative analysis of the pharmacokinetics of its deuterated and non-deuterated forms, provide detailed experimental protocols for the study of its metabolism, and visualize key pathways and processes through diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic stabilization and optimization of drug candidates.
Introduction: The Metabolic Challenge of Dextromethorphan
Dextromethorphan (DM) is a synthetically produced morphinan derivative with antitussive properties, acting as a sigma-1 receptor agonist and an NMDA receptor antagonist.[1] Despite its widespread use, the clinical utility of dextromethorphan is complicated by its complex and variable metabolic profile. Upon oral administration, dextromethorphan is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily through two main pathways: O-demethylation and N-demethylation.[2]
The O-demethylation of dextromethorphan to its active metabolite, dextrorphan (DXO), is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] This pathway is of particular significance as CYP2D6 is a highly polymorphic enzyme, leading to distinct population phenotypes of "poor," "intermediate," "extensive," and "ultra-rapid" metabolizers.[4] This genetic variability results in significant inter-individual differences in the plasma concentrations of dextromethorphan and dextrorphan, affecting both efficacy and safety.[5] In extensive metabolizers, dextromethorphan is rapidly cleared, leading to a short half-life, while in poor metabolizers, the parent drug accumulates, increasing the risk of adverse effects.[5]
The N-demethylation pathway, which produces 3-methoxymorphinan (MEM), is primarily mediated by CYP3A4.[2][6] Both dextrorphan and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan (OHM).[2]
The Deuteration Strategy: AVP-786 (this compound)
To address the challenges posed by the rapid and variable metabolism of dextromethorphan, a deuterated version of the molecule, this compound (d6-DM), has been developed. AVP-786 is an investigational drug that combines d6-DM with a low dose of the CYP2D6 inhibitor, quinidine.[7] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, at specific sites of metabolic attack strengthens the carbon-hydrogen bonds. This is due to the greater mass of deuterium, which lowers the zero-point energy of the C-D bond compared to the C-H bond, resulting in a higher activation energy required for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of enzymatic metabolism.[8]
By reducing the rate of CYP2D6-mediated O-demethylation, deuteration aims to increase the systemic exposure and prolong the half-life of dextromethorphan, thereby providing a more consistent and predictable pharmacokinetic profile across individuals with different CYP2D6 genotypes.[9][10] This metabolic stabilization also allows for the use of a lower dose of quinidine to achieve the desired therapeutic concentrations of dextromethorphan, potentially reducing the risk of drug-drug interactions and side effects associated with higher doses of the CYP2D6 inhibitor.[9][10] Clinical studies have indicated that AVP-786 can achieve similar steady-state plasma concentrations of dextromethorphan as its non-deuterated counterpart combined with a higher dose of quinidine (AVP-923).[1]
Data Presentation: Comparative Pharmacokinetics
While detailed, direct comparative pharmacokinetic data from a single peer-reviewed study is not publicly available, information from clinical trial press releases and reviews allows for a qualitative and semi-quantitative comparison. The following tables summarize the expected impact of deuteration on the pharmacokinetic parameters of dextromethorphan, based on the rationale for the development of AVP-786.
Table 1: In Vitro Metabolic Stability of Dextromethorphan in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) | Half-life (t½) | Primary Metabolite Formation Rate |
| Dextromethorphan | High | Short (e.g., ~50-60 min)[11] | Rapid formation of Dextrorphan |
| d6-Dextromethorphan | Reduced | Longer | Slower formation of d-Dextrorphan |
Note: The values are illustrative and based on the known effects of deuteration on metabolism. Actual values can vary depending on the experimental conditions.
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Projected)
| Parameter | Dextromethorphan (DM) | d6-Dextromethorphan (d6-DM) | Rationale for Difference |
| Cmax (Maximum Concentration) | Lower (without CYP2D6 inhibitor) | Higher | Reduced first-pass metabolism |
| AUC (Area Under the Curve) | Lower (without CYP2D6 inhibitor) | Higher | Increased systemic exposure |
| t½ (Half-life) | Shorter | Longer | Slower metabolic clearance |
| Metabolite Ratio (DM/DXO) | Lower in extensive metabolizers | Higher | Slower O-demethylation |
Note: This table is a projection based on the principles of the kinetic isotope effect and information from AVP-786 clinical development summaries. AVP-786 is co-administered with a low dose of quinidine.
Experimental Protocols
In Vitro Metabolism of Dextromethorphan using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of dextromethorphan and its deuterated analog in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Dextromethorphan and d6-dextromethorphan
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., dextromethorphan-d3)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
Preparation: Thaw the human liver microsomes on ice. Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and the HLM to a final protein concentration of 0.5 mg/mL. Prepare the test compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Pre-incubation: Add the microsomal incubation mixture to the wells of a 96-well plate. Add the test compound (dextromethorphan or d6-dextromethorphan) to the wells and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard. The zero-time point is quenched immediately after the addition of the NADPH regenerating system.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can be calculated based on the half-life and the incubation conditions.
LC-MS/MS Analysis of Dextromethorphan and Dextrorphan in Plasma
This protocol provides a general method for the quantification of dextromethorphan and its primary metabolite, dextrorphan, in plasma samples.
Materials and Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Plasma samples
-
Internal standards (e.g., dextromethorphan-d3, dextrorphan-d3)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation (Protein Precipitation): [15]
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
-
-
-
HPLC:
-
Column: C18, e.g., 50 x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: A gradient elution of mobile phase A and B.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5-10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dextromethorphan: e.g., m/z 272.2 → 171.1
-
Dextrorphan: e.g., m/z 258.2 → 157.1
-
Dextromethorphan-d3 (IS): e.g., m/z 275.2 → 171.1
-
Dextrorphan-d3 (IS): e.g., m/z 261.2 → 157.1
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte and internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of dextromethorphan and dextrorphan spiked into blank plasma and processed alongside the study samples.
-
Quantify the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of Dextromethorphan
Metabolic pathways of dextromethorphan.
Experimental Workflow for In Vitro Metabolism Study
Workflow for in vitro metabolism assessment.
Impact of Deuteration on Metabolism (Kinetic Isotope Effect)
The kinetic isotope effect explained.
Conclusion
The metabolic profile of dextromethorphan presents a significant challenge in its clinical application due to the extensive and polymorphic nature of its primary metabolizing enzyme, CYP2D6. The strategy of deuteration, as exemplified by this compound (d6-DM) in AVP-786, offers a promising approach to mitigate these issues. By leveraging the kinetic isotope effect, deuteration slows the rate of metabolism, leading to a more favorable and predictable pharmacokinetic profile. This technical guide has provided a comprehensive overview of the metabolic pathways of dextromethorphan, the impact of deuteration, and detailed experimental protocols for the analysis of these processes. The continued investigation and application of such metabolic stabilization strategies hold great potential for the optimization of existing drugs and the development of novel therapeutics with improved clinical outcomes.
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Concert Pharmaceuticals Achieves $2-Million Milestone [drug-dev.com]
- 11. xenotech.com [xenotech.com]
- 12. oyc.co.jp [oyc.co.jp]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Determination of Dextromethorphan in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Chiral Separation of Deudextromethorphan Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Deudextromethorphan, a deuterated isotopologue of dextromethorphan, is a key component in novel therapeutic formulations. As with many chiral drugs, the pharmacological and toxicological profiles of its enantiomers can differ significantly. Therefore, the development of a robust and reliable analytical method for the enantioselective separation and quantification of this compound enantiomers is critical for drug development, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the chiral separation of this compound enantiomers by High-Performance Liquid Chromatography (HPLC).
Disclaimer: As of the latest literature review, specific validated methods for the chiral separation of this compound have not been widely published. The following protocols are adapted from well-established and validated methods for the chiral separation of its non-deuterated analog, dextromethorphan. It is expected that the chromatographic behavior of this compound will be highly similar to that of dextromethorphan. However, validation of the adapted method for parameters such as specificity, linearity, accuracy, precision, and robustness is essential before its application in a regulated environment.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including dextromethorphan and its analogs.
Experimental Protocols
Two alternative methods are presented below, utilizing different chiral stationary phases and mobile phase compositions.
Method 1: Normal Phase Chromatography on a Polysaccharide-Based Chiral Stationary Phase
This method is adapted from a validated procedure for the enantioselective determination of dextromethorphan and its enantiomer, levomethorphan.[1] It employs a normal-phase mobile system with a Chiralcel OJ column.
Materials and Reagents:
-
This compound standard (racemic or individual enantiomers)
-
n-Hexane (HPLC grade)
-
2-Propanol (Isopropyl alcohol, HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralcel OJ column (250 mm x 4.6 mm I.D., 10 µm particle size) or equivalent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ (250 mm x 4.6 mm I.D., 10 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Protocol:
-
Mobile Phase Preparation:
-
Carefully measure 700 mL of n-hexane, 300 mL of 2-propanol, and 1 mL of diethylamine.
-
Mix the components thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the Chiralcel OJ column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
-
Inject the standard solutions and samples onto the HPLC system.
-
Record the chromatograms and determine the retention times for the this compound enantiomers.
-
Expected Results:
This method is expected to provide good resolution between the two enantiomers of this compound. Based on the separation of dextromethorphan and levomethorphan, a selectivity factor (α) of approximately 1.92 can be anticipated.[1]
Method 2: Reversed-Phase Chromatography on a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
This method is adapted from a procedure for the chiral separation of dextromethorphan enantiomers using an Astec® CHIROBIOTIC® V2 column.[2][3] This vancomycin-based CSP offers a different chiral recognition mechanism and employs a reversed-phase mobile system.
Materials and Reagents:
-
This compound standard (racemic or individual enantiomers)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
-
Water (HPLC grade or deionized)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system as described in Method 1.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® V2 column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® V2 (250 mm x 4.6 mm I.D., 5 µm) |
| Mobile Phase | Methanol : 20 mM Ammonium Acetate, pH 4.1 (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Methanol |
Protocol:
-
Mobile Phase Preparation:
-
Aqueous Component (20 mM Ammonium Acetate, pH 4.1):
-
Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 4.1 with glacial acetic acid.
-
-
Final Mobile Phase:
-
Mix 900 mL of methanol with 100 mL of the 20 mM ammonium acetate buffer (pH 4.1).
-
Degas the mobile phase before use.
-
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Dissolve and dilute the sample in methanol to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Equilibrate the Astec® CHIROBIOTIC® V2 column with the mobile phase for at least 30-45 minutes at a flow rate of 1.0 mL/min to ensure a stable baseline.
-
Inject the prepared standards and samples.
-
Monitor the separation at 205 nm and record the retention times.
-
Data Presentation
The following table summarizes the chromatographic parameters for the two adapted methods.
| Parameter | Method 1 (Adapted from Berardi et al.) | Method 2 (Adapted from Sigma-Aldrich) |
| Chiral Stationary Phase | Chiralcel OJ | Astec® CHIROBIOTIC® V2 |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (70:30:0.1, v/v/v) | Methanol : 20 mM Ammonium Acetate, pH 4.1 (90:10, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | 25 °C |
| Detection Wavelength | 285 nm | 205 nm |
| Injection Volume | 10 µL | 2 µL |
| Selectivity Factor (α) for Dextromethorphan | ~1.92[1] | Not Reported |
| Resolution (Rs) for Dextromethorphan | > 2.5 (for a related compound)[4][5] | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Conclusion
The presented application note provides two detailed protocols adapted from established methods for the chiral separation of this compound enantiomers by HPLC. The choice between the normal-phase and reversed-phase methods will depend on the available instrumentation, sample matrix, and desired chromatographic performance. It is imperative to perform a thorough method validation to ensure the suitability of the chosen method for its intended purpose in the analysis of this compound.
References
Application Notes and Protocols for the Stable Formulation of Deudextromethorphan in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Deudextromethorphan, a deuterated analog of dextromethorphan, is an N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist under investigation for various neurological and psychiatric disorders. Its enhanced metabolic stability compared to dextromethorphan makes it a promising candidate for clinical development.[1] For successful in vivo evaluation in rodent models, a stable and reproducible formulation is paramount to ensure accurate dosing and reliable pharmacokinetic and pharmacodynamic data. Due to its low aqueous solubility, developing a suitable oral formulation presents a significant challenge.
These application notes provide detailed protocols for the preparation of a stable oral suspension of this compound suitable for gavage administration in rodents, along with methods for ensuring its stability and an overview of the compound's key signaling pathways.
II. Physicochemical Properties and Formulation Excipients
A summary of this compound's relevant properties and a list of common excipients for oral rodent formulations are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉D₆NO |
| Molecular Weight | 277.45 g/mol |
| Appearance | White to off-white solid |
| Aqueous Solubility | Poor |
| DMSO Solubility | Soluble |
Table 2: Common Excipients for Oral Rodent Formulations of Poorly Soluble Compounds
| Excipient | Function | Typical Concentration |
| Methyl Cellulose (MC) | Suspending agent, viscosity modifier | 0.5% - 1.0% (w/v) |
| Carboxymethyl Cellulose Sodium (CMC-Na) | Suspending agent, viscosity modifier | 0.5% - 2.0% (w/v) |
| Polyethylene Glycol 300/400 (PEG 300/400) | Co-solvent | 10% - 40% (v/v) |
| Tween® 80 (Polysorbate 80) | Surfactant, wetting agent | 1% - 5% (v/v) |
| Corn Oil | Lipid-based vehicle | N/A |
| Saline (0.9% NaCl) | Vehicle | As required |
III. Experimental Protocols
A. Protocol for Preparation of this compound Oral Suspension (0.5% Methyl Cellulose)
This protocol describes the preparation of a 1 mg/mL this compound suspension in 0.5% methyl cellulose for oral gavage in rodents. Adjustments to the concentration can be made based on the specific study requirements.
Materials:
-
This compound powder
-
Methyl cellulose (viscosity appropriate for suspensions)
-
Sterile, purified water
-
Weighing balance
-
Spatula
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Storage vials (amber glass recommended)
Procedure:
-
Preparation of 0.5% Methyl Cellulose Vehicle:
-
Calculate the required volume of 0.5% methyl cellulose solution for the study.
-
Weigh the appropriate amount of methyl cellulose powder (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once dispersed, remove from heat and add the remaining two-thirds of the sterile water (cold) to bring it to the final volume.
-
Continue stirring until a clear, uniform solution is formed. Allow the solution to cool to room temperature.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound powder accurately.
-
Triturate the this compound powder in a mortar and pestle to ensure a fine and uniform particle size.
-
Transfer the fine powder to a glass beaker.
-
Add a small volume of the prepared 0.5% methyl cellulose vehicle to the powder and mix with a spatula to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Place the beaker on a magnetic stirrer and add the remaining 0.5% methyl cellulose vehicle gradually while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
-
Storage and Handling:
-
Transfer the final suspension into appropriately labeled amber glass vials to protect from light.
-
Store the suspension at 2-8°C.
-
Before each use, bring the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity.
-
B. Protocol for Stability Testing of the this compound Formulation
This protocol outlines a basic stability study for the prepared this compound suspension to ensure its integrity throughout the in vivo experiment.
Materials:
-
Prepared this compound suspension
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase and standards for this compound
-
pH meter
-
Incubator/refrigerator set to storage temperature (e.g., 4°C and 25°C)
-
Light-protected storage containers
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the suspension for analysis.
-
Measure the pH of the formulation.
-
Determine the concentration of this compound using a validated HPLC method. This will serve as the baseline (100%) concentration.
-
Record the visual appearance of the suspension (e.g., color, uniformity).
-
-
Stability Assessment:
-
Store aliquots of the suspension under different conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (e.g., 25°C/60% RH), protected from light.
-
-
At predetermined time points (e.g., 24 hours, 48 hours, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Before analysis, ensure the suspension is brought to room temperature and thoroughly re-suspended.
-
Analyze the samples for this compound concentration using the same HPLC method.
-
Record the visual appearance and pH at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial concentration.[2]
-
Table 3: Example Stability Data for this compound Suspension (1 mg/mL)
| Time Point | Storage Condition | Appearance | pH | Concentration (mg/mL) | % of Initial Concentration |
| 0 hours | N/A | Uniform white suspension | 6.8 | 1.02 | 100% |
| 24 hours | 4°C, dark | Uniform white suspension | 6.8 | 1.01 | 99.0% |
| 24 hours | 25°C, dark | Uniform white suspension | 6.7 | 0.99 | 97.1% |
| 72 hours | 4°C, dark | Uniform white suspension | 6.8 | 1.00 | 98.0% |
| 72 hours | 25°C, dark | Uniform white suspension | 6.7 | 0.97 | 95.1% |
IV. Signaling Pathways and Experimental Workflows
A. This compound Signaling Pathways
This compound exerts its effects primarily through the antagonism of the NMDA receptor and agonism of the sigma-1 receptor.
Caption: this compound's dual mechanism of action on NMDA and Sigma-1 receptors.
B. Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical workflow for an in vivo rodent study involving the oral administration of a this compound formulation.
References
Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of Deudextromethorphan in Rat Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deudextromethorphan in rat plasma. The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development. The method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. All experimental procedures and validation data are presented herein.
Introduction
This compound, a deuterated analog of dextromethorphan, is under investigation for various neurological and psychiatric conditions. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of the drug, potentially leading to an improved pharmacokinetic and side-effect profile. Accurate and precise quantification of this compound in biological matrices is crucial for its preclinical and clinical development. This note describes a validated LC-MS/MS method for the determination of this compound in rat plasma, supporting pharmacokinetic assessments.
Experimental
2.1. Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA)
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for fast and efficient separation.[1][2]
2.3. Preparation of Standard and Quality Control Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank rat plasma with the appropriate working standard solutions.
2.4. Sample Preparation
A protein precipitation method was employed for sample preparation:
-
Aliquot 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile/water) to all tubes except for the blank, to which 10 µL of the solvent mixture is added.[1]
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[3][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.5. LC-MS/MS Conditions
The following LC-MS/MS parameters were optimized for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[3][4] |
| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 3.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V[1] |
| Vaporizer Temp. | 450 °C[1] |
| Sheath Gas | 60 Arb[1] |
| Auxiliary Gas | 40 Arb[1] |
| Capillary Temp. | 300 °C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 278.2 | 177.1 | 100 | 35 |
| This compound-d3 (IS) | 281.2 | 180.1 | 100 | 35 |
Note: The MRM transitions for this compound are predicted based on its molecular weight and known fragmentation pathways of dextromethorphan. The precursor ion corresponds to [M+H]+ of this compound (C18H19D6NO). The product ion corresponds to the loss of the deuterated N-methylpiperidine moiety. These values may require optimization on the specific instrument used.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
3.1. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in rat plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.[1]
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| This compound | 0.1 - 100 | >0.99 |
3.2. Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was ≤15% and the accuracy (% bias) was within ±15% of the nominal values.
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low | 0.3 | < 10 | < 10 | < 12 | < 12 |
| Medium | 3.0 | < 8 | < 8 | < 10 | < 10 |
| High | 80.0 | < 6 | < 6 | < 8 | < 8 |
3.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The recovery was consistent across the concentration range, and no significant matrix effects were observed.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | < 15 |
| Medium | 3.0 | > 85 | < 15 |
| High | 80.0 | > 85 | < 15 |
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration. The method demonstrated sufficient sensitivity and throughput to characterize the concentration-time profile of the drug in plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in rat plasma. The simple sample preparation and fast chromatography make it well-suited for high-throughput bioanalysis in support of drug development programs.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and the internal standard into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Add 10 µL of the IS working solution (100 ng/mL) to each tube, except for the blank.
-
To the blank tube, add 10 µL of 50:50 acetonitrile/water.
-
Add 50 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) to the corresponding tubes.
-
Vortex each tube for 10 seconds.
-
Add 150 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and transfer it to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Set up the sample sequence in the instrument software, starting with a blank, followed by the calibration curve, QCs, and then the unknown samples.
-
Inject 5 µL of each sample.
-
Acquire data in MRM mode using the transitions specified in Table 3.
-
Process the data using the instrument's quantification software to determine the concentrations of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Determination of dextromethorphan in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dextromethorphan in human plasma using pipette tip solid-phase extraction and gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Cell-Based Assay for Deudextromethorphan's Activity at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, a deuterated analog of dextromethorphan, is under investigation for various neurological and psychiatric conditions.[1] Its mechanism of action, like its parent compound, involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, making it a key therapeutic target.[6]
These application notes provide detailed protocols for establishing robust cell-based assays to quantify the activity of this compound at the NMDA receptor. The described methods, including a high-throughput calcium flux assay and the gold-standard whole-cell patch-clamp electrophysiology, are designed to deliver precise and reproducible data for drug development and research applications.
Data Presentation: this compound Activity at the NMDA Receptor
The following tables summarize the expected quantitative data from the described assays. These tables are structured for clear comparison of this compound's potency with its non-deuterated counterpart, dextromethorphan, and its active metabolite, dextrorphan.
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds at NMDA Receptors Determined by Calcium Flux Assay
| Compound | Target | Cell Line | Assay Condition | IC50 (µM) |
| This compound | NMDA Receptor (NR1/NR2A) | HEK293 | NMDA/Glycine co-stimulation | Value to be determined |
| Dextromethorphan | NMDA Receptor (NR1/NR2A) | HEK293 | NMDA/Glycine co-stimulation | 0.55[7] |
| Dextrorphan | NMDA Receptor (NR1/NR2A) | HEK293 | NMDA/Glycine co-stimulation | Value to be determined |
| MK-801 (Positive Control) | NMDA Receptor (NR1/NR2A) | HEK293 | NMDA/Glycine co-stimulation | Value to be determined |
Table 2: Electrophysiological Characterization of NMDA Receptor Antagonism by this compound
| Compound | Parameter | Cell Line | Holding Potential | Value |
| This compound | % Inhibition of NMDA-evoked current | HEK293 (NR1/NR2A) | -70 mV | Value to be determined |
| Dextromethorphan | % Inhibition of NMDA-evoked current | HEK293 (NR1/NR2A) | -70 mV | Value to be determined |
| Dextrorphan | % Inhibition of NMDA-evoked current | HEK293 (NR1/NR2A) | -70 mV | Value to be determined |
| This compound | On-rate constant (k_on) | HEK293 (NR1/NR2A) | -70 mV | Value to be determined |
| This compound | Off-rate constant (k_off) | HEK293 (NR1/NR2A) | -70 mV | Value to be determined |
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following NMDA receptor activation, providing a functional readout of receptor activity.[1]
1. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired NMDA receptor subunits (e.g., NR1/NR2A).[8][9] The use of an inducible expression system is recommended to mitigate cytotoxicity associated with constitutive NMDA receptor expression.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading solution: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer.[10] The final concentration should be optimized for the specific cell line and instrumentation (typically 1-5 µM).
-
Agonist Solution: Prepare a solution of NMDA and its co-agonist, glycine, in Assay Buffer. The concentrations should be optimized to elicit a robust and reproducible calcium response (e.g., 100 µM NMDA / 10 µM glycine).
-
Test Compound (this compound) Dilutions: Prepare a serial dilution of this compound in Assay Buffer.
3. Assay Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into a 96-well or 384-well black-walled, clear-bottom plate at a density optimized for confluency on the day of the assay.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye loading solution for 45-60 minutes at 37°C.[11]
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Incubation: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Add the NMDA/glycine agonist solution to all wells simultaneously.
-
Post-stimulation Reading: Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes) to capture the calcium influx.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The IC50 value for this compound is determined by plotting the percent inhibition of the agonist-induced calcium response against the log of the compound concentration.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the NMDA receptor channel, providing a detailed characterization of antagonist activity.[12][13]
1. Cell Preparation:
-
Plate HEK293-NMDA cells on glass coverslips 24-48 hours before the experiment.
-
Transfect cells with a marker protein (e.g., GFP) to identify expressing cells if a stable cell line is not used.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 0 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). The absence of Mg2+ is crucial to prevent voltage-dependent block of the NMDA receptor.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).
-
Agonist and Antagonist Solutions: Prepare solutions of NMDA/glycine and this compound in the external solution.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply the NMDA/glycine solution using a rapid perfusion system to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply this compound with the agonists.
-
Record the inhibition of the NMDA-evoked current by this compound at various concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound. Calculate the percent inhibition and determine the IC50. Analyze the kinetics of the block to determine the on- and off-rates.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and this compound's Site of Action.
Caption: High-Throughput Calcium Flux Assay Experimental Workflow.
Caption: Whole-Cell Patch-Clamp Electrophysiology Experimental Workflow.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an inducible NMDA receptor stable cell line with an intracellular Ca2+ reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Expression of Human NMDA Receptors in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. content.abcam.com [content.abcam.com]
- 11. youtube.com [youtube.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Deudextromethorphan in Neuroinflammation: Application Notes & Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deudextromethorphan, a deuterated analog of dextromethorphan, in preclinical mouse models of neuroinflammation. The included protocols and data summaries are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and related compounds in neurological disorders with an inflammatory component.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. When activated, microglia release a variety of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS), which can lead to neuronal damage and death.
Dextromethorphan (DM), a widely used cough suppressant, has demonstrated neuroprotective properties in various preclinical models. Its mechanisms of action are multifaceted and include N-methyl-D-aspartate (NMDA) receptor antagonism, sigma-1 receptor agonism, and importantly, the inhibition of microglial activation.[1][2][3] this compound (d6-DM), a deuterated form of dextromethorphan found in AVP-786, offers improved pharmacokinetic properties, such as a longer half-life, by reducing its metabolism by the cytochrome P450 enzyme CYP2D6.[4][5][6] This enhanced bioavailability makes it an attractive candidate for treating chronic neuroinflammatory conditions.
These notes will detail the application of this compound in established mouse models of neuroinflammation, providing standardized protocols, and summarizing key quantitative data from relevant studies.
Data Summary
The following tables summarize the quantitative data on the effects of dextromethorphan in various mouse models of inflammation. This data highlights the potential of its deuterated form, this compound, to achieve similar or enhanced efficacy.
Table 1: Effect of Dextromethorphan on Pro-inflammatory Cytokine Levels in Mouse Brain
| Model | Treatment | Dosage | Cytokine | Percent Reduction vs. Control | Reference |
| Acute Liver Failure | Dextromethorphan | 0.5, 1, 5, 10 mg/kg (SC) | TNF-α | Significant decrease | [4][7] |
| IL-1β | Significant decrease | [4][7] | |||
| IL-6 | Significant decrease | [4][7] | |||
| Imiquimod-induced Psoriasis (skin) | Dextromethorphan | 10 mg/kg (oral) | TNF-α mRNA | Significant decrease | [3] |
| IL-6 mRNA | Significant decrease | [3] | |||
| IL-17A mRNA | Significant decrease | [3] | |||
| IL-22 mRNA | Significant decrease | [3] |
Table 2: Neuroprotective Effects of Dextromethorphan in Mouse Models
| Model | Treatment | Dosage | Outcome Measure | Effect | Reference |
| MPTP-induced Parkinson's Disease | Dextromethorphan | 10 mg/kg (SC) | Nigral Dopaminergic Neuron Loss | Significantly attenuated | [8][9] |
| LPS/GalN-induced Endotoxemia | Dextromethorphan | 10 pg/kg - 10 mg/kg (SC) | Survival Rate | Increased | [1] |
| Serum ALT Activity | Significantly reduced | [1] | |||
| Serum TNF-α Level | Significantly reduced | [1] | |||
| Experimental Autoimmune Encephalomyelitis (EAE) | Dextromethorphan | 0.1 mg/kg (IP) | Spinal Cord Infiltration (CD45, CD11b, CD11c, CD4, CD8) | Dramatically decreased | [10] |
| Spinal Cord IFN-γ & IL-17 Transcription | Significantly decreased | [10] |
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in neuroinflammation are underpinned by its interaction with key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for evaluating this compound in a mouse model of neuroinflammation.
References
- 1. Ultralow Doses of Dextromethorphan Protect Mice from Endotoxin-induced Sepsis-like Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dextromethorphan improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low dose dextromethorphan attenuates moderate experimental autoimmune encephalomyelitis by inhibiting NOX2 and reducing peripheral immune cells infiltration in the spinal cord | Semantic Scholar [semanticscholar.org]
- 7. Dextromethorphan improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low dose dextromethorphan attenuates moderate experimental autoimmune encephalomyelitis by inhibiting NOX2 and reducing peripheral immune cells infiltration in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deudextromethorphan Administration in Aged Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, a deuterated form of dextromethorphan, is a promising therapeutic agent for neurodegenerative diseases, particularly for the management of agitation associated with Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of multiple targets within the central nervous system. This compound acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor (S1R) agonist, and an inhibitor of serotonin and norepinephrine reuptake.[3] The deuteration of dextromethorphan enhances its metabolic stability by slowing its metabolism by the cytochrome P450 enzyme CYP2D6, which in turn increases the drug's half-life and bioavailability.[1] This document provides a detailed guide for the preclinical administration of this compound to aged animal models, based on available data for dextromethorphan, to facilitate research into its neuroprotective potential.
Data Presentation: Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies involving the administration of dextromethorphan to rodents. Due to a lack of specific published preclinical data on this compound in aged animal models, the following data from dextromethorphan studies in adult and aged animals is provided as a proxy.
| Parameter | Animal Model | Compound | Dose Range | Administration Route | Study Duration | Key Findings | Reference |
| Cognitive Function | Aged (18 months) Sprague-Dawley Rats | Dextromethorphan | 40 mg/kg/day | Intraperitoneal | 10 days (during adolescence) | Long-term deficits in cognitive function observed in aged rats treated during adolescence. | [4] |
| Locomotor Activity & Sensitization | Adult (PND 60) Male Rats | Dextromethorphan | 60 mg/kg/day | Not specified | 10 days | Produced locomotor stimulant effects and sensitization. | [5] |
| Neurogenesis & Behavior | Adult Sprague-Dawley Rats | Dextromethorphan | 40 mg/kg/day | Not specified | 2 weeks | Increased depression-like behavior and suppressed hippocampal neurogenesis. | [6] |
| Neuropathology | Adult Female Rats | Dextromethorphan | Single dose of 120 mg/kg; Daily for 30 days at 5-120 mg/kg/day | Oral | Up to 30 days | No detectable neuropathologic changes (neuronal vacuolation or degeneration). | [7] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Aged Mice for Cognitive Assessment
Objective: To evaluate the long-term effects of this compound on cognitive function in an aged mouse model of neurodegeneration (e.g., 18-24 month old C57BL/6J mice or a relevant transgenic model).
Materials:
-
This compound hydrobromide
-
Vehicle: 1% methylcellulose in sterile water[8]
-
Aged mice (e.g., 18-24 months old)
-
Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 ml)
-
Animal scale
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimatization: House aged mice in a controlled environment (12:12 h light:dark cycle, 22±2°C, ad libitum access to food and water) for at least one week prior to the start of the experiment.
-
Drug Preparation:
-
Prepare a stock solution of this compound hydrobromide in the vehicle (1% methylcellulose).
-
The concentration of the stock solution should be calculated based on the desired dose and the average weight of the mice. For example, for a 40 mg/kg dose in a 30g mouse, the mouse would receive 1.2 mg. If the gavage volume is 0.2 ml, the concentration of the solution should be 6 mg/ml.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Dosing:
-
Weigh each mouse daily before dosing to ensure accurate dose calculation.
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4-8 weeks). A dose of 40-60 mg/kg can be used as a starting point, based on long-term studies with dextromethorphan in rats.[5][6]
-
Gently restrain the mouse and insert the gavage needle into the esophagus. Slowly deliver the solution.
-
Monitor the animals for at least 15 minutes post-administration for any signs of distress.
-
-
Behavioral Assessment:
-
Conduct cognitive testing at baseline and at the end of the treatment period.
-
The Morris water maze can be used to assess spatial learning and memory.
-
The Y-maze can be used to evaluate short-term working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., histology, Western blotting for markers of neuroinflammation and synaptic plasticity).
-
Protocol 2: Acute Administration of this compound for Pharmacokinetic and Pharmacodynamic Studies in Aged Rats
Objective: To determine the pharmacokinetic profile and acute pharmacodynamic effects of this compound in aged rats.
Materials:
-
This compound hydrobromide
-
Vehicle: 1% methylcellulose in sterile water
-
Aged rats (e.g., 18-24 months old Sprague-Dawley)
-
Oral gavage needles (18-20 gauge, 2-3 inch, ball-tipped)
-
Syringes (1-3 ml)
-
Animal scale
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Apparatus for behavioral assessment (e.g., open field test for locomotor activity)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: As described in Protocol 1, adjusting for rat weights and desired doses.
-
Dosing and Blood Sampling:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 40 mg/kg).
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or saphenous vein.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for this compound and its major metabolite concentrations using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic Assessment:
-
In a separate cohort of animals, assess behavioral responses following a single oral dose of this compound.
-
For example, monitor locomotor activity in an open field test at different time points post-dosing to correlate with plasma concentrations.
-
-
Data Analysis:
-
Analyze pharmacokinetic data using appropriate software.
-
Analyze behavioral data using statistical methods such as ANOVA.
-
Mandatory Visualizations
Signaling Pathways of this compound
This compound, through its agonist activity at the sigma-1 receptor (S1R), modulates several key signaling pathways involved in neuroprotection.
Caption: this compound's neuroprotective signaling cascade via Sigma-1 Receptor activation.
Experimental Workflow for this compound Administration
A generalized workflow for administering this compound to aged animal models and assessing its effects.
Caption: Workflow for preclinical evaluation of this compound in aged animal models.
References
- 1. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVP-786 | ALZFORUM [alzforum.org]
- 3. The Association Between Dextromethorphan Use and the Risk of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairments in water maze learning of aged rats that received dextromethorphan repeatedly during adolescent period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Hybridization for Deudextromethorphan Target Engagement in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, a deuterated analog of dextromethorphan, is in development for various neurological and psychiatric conditions.[1][2] Its mechanism of action, like its parent compound, involves the modulation of multiple central nervous system targets, primarily acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][3] Determining target engagement in the brain is a critical step in the preclinical and clinical development of such drugs. In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of the tissue, providing valuable insights into how a drug modulates the expression of its targets in specific brain regions.[4][5]
This document provides detailed application notes and protocols for utilizing in situ hybridization, specifically the highly sensitive and specific RNAscope™ technology, to assess the target engagement of this compound in brain tissue by measuring the mRNA levels of its primary targets: the NMDA receptor subunit GRIN1 (encoding the NMDAR1 subunit) and the sigma-1 receptor (SIGMAR1).
Data Presentation
While direct quantitative in situ hybridization data for this compound's effect on GRIN1 and SIGMAR1 mRNA is not yet widely available in peer-reviewed literature, we can extrapolate expected outcomes based on studies of dextromethorphan and other CNS-active drugs. Chronic administration of antidepressants that modulate the NMDA receptor has been shown to alter the expression of NMDA receptor subunit mRNAs in a region-specific manner.[6] Furthermore, studies on dextromethorphan have shown it alters gene expression in the rat brain, with notable changes in the hippocampus and cortex, largely mediated by the NMDA receptor.[4]
The following tables are presented as templates to illustrate how quantitative ISH data for this compound's target engagement could be structured and presented. The data within are hypothetical and intended for illustrative purposes.
Table 1: Quantitative Analysis of GRIN1 mRNA Expression in Mouse Brain Following this compound Treatment
| Brain Region | Treatment Group | Mean GRIN1 mRNA Dots per Cell (± SEM) | Fold Change vs. Vehicle | p-value |
| Hippocampus (CA1) | Vehicle | 15.2 ± 1.8 | - | - |
| This compound (10 mg/kg) | 11.8 ± 1.5 | 0.78 | <0.05 | |
| This compound (30 mg/kg) | 9.5 ± 1.2 | 0.63 | <0.01 | |
| Prefrontal Cortex | Vehicle | 12.5 ± 1.3 | - | - |
| This compound (10 mg/kg) | 10.1 ± 1.1 | 0.81 | <0.05 | |
| This compound (30 mg/kg) | 8.2 ± 0.9 | 0.66 | <0.01 | |
| Cerebellum | Vehicle | 18.9 ± 2.1 | - | - |
| This compound (10 mg/kg) | 18.5 ± 2.0 | 0.98 | >0.05 | |
| This compound (30 mg/kg) | 18.2 ± 1.9 | 0.96 | >0.05 |
Table 2: Quantitative Analysis of SIGMAR1 mRNA Expression in Mouse Brain Following this compound Treatment
| Brain Region | Treatment Group | Mean SIGMAR1 mRNA Dots per Cell (± SEM) | Fold Change vs. Vehicle | p-value |
| Hippocampus (CA1) | Vehicle | 25.6 ± 2.5 | - | - |
| This compound (10 mg/kg) | 20.1 ± 2.2 | 0.79 | <0.05 | |
| This compound (30 mg/kg) | 16.4 ± 1.8 | 0.64 | <0.01 | |
| Substantia Nigra | Vehicle | 30.1 ± 3.1 | - | - |
| This compound (10 mg/kg) | 24.5 ± 2.8 | 0.81 | <0.05 | |
| This compound (30 mg/kg) | 20.8 ± 2.5 | 0.69 | <0.01 | |
| Cerebellum | Vehicle | 15.3 ± 1.7 | - | - |
| This compound (10 mg/kg) | 14.9 ± 1.6 | 0.97 | >0.05 | |
| This compound (30 mg/kg) | 15.1 ± 1.5 | 0.99 | >0.05 |
Experimental Protocols
The following protocols are based on the RNAscope™ Multiplex Fluorescent Reagent Kit v2 (Advanced Cell Diagnostics, Bio-Techne) and are optimized for use with fresh-frozen mouse brain tissue.
I. Animal Treatment and Tissue Preparation
-
Animal Dosing: Administer this compound or vehicle control to mice according to the experimental design (e.g., acute or chronic dosing regimen).
-
Tissue Harvesting: At the designated endpoint, anesthetize the animals and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA at 4°C for 16-24 hours.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (approximately 48 hours).
-
Freezing and Sectioning: Snap-freeze the brain in isopentane cooled with dry ice. Section the frozen brain into 14-20 µm coronal sections using a cryostat. Mount sections onto Superfrost™ Plus slides.
-
Storage: Store slides at -80°C until use.
II. RNAscope™ In Situ Hybridization Protocol
This protocol should be performed in an RNase-free environment.
-
Baking: Bake slides for 30-60 minutes at 60°C.
-
Post-fixation: Immerse slides in ice-cold 4% PFA for 15 minutes.
-
Dehydration: Dehydrate slides in a series of ethanol washes (50%, 70%, and 100% twice) for 5 minutes each.
-
Air Dry: Air dry slides for 5 minutes at room temperature.
-
Hydrogen Peroxide Treatment: Apply RNAscope™ Hydrogen Peroxide solution to cover the tissue sections and incubate for 10 minutes at room temperature.
-
Washing: Wash slides twice with distilled water.
-
Target Retrieval: Immerse slides in RNAscope™ Target Retrieval Reagent in a steamer or water bath at 98-102°C for 5 minutes.
-
Washing: Wash slides twice with distilled water and then once with 1X PBS.
-
Protease Treatment: Apply RNAscope™ Protease Plus solution to the tissue and incubate for 30 minutes at 40°C in a hybridization oven.
-
Washing: Wash slides twice with distilled water.
-
Probe Hybridization:
-
Prepare a solution of the target probes (e.g., Mm-Grin1, Mm-Sigmar1) and the appropriate channel control probes.
-
Apply the probe mixture to the tissue sections.
-
Incubate in a hybridization oven at 40°C for 2 hours.
-
-
Amplification and Signal Development:
-
Follow the RNAscope™ Multiplex Fluorescent Reagent Kit v2 manual for the sequential amplification steps (Amp 1, Amp 2, Amp 3).
-
Proceed with the development of the fluorescent signal for each channel (e.g., Opal™ dyes).
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount coverslips using a fluorescent mounting medium.
-
III. Image Acquisition and Data Analysis
-
Image Acquisition:
-
Capture fluorescent images using a confocal or widefield fluorescence microscope.
-
Acquire images of multiple fields of view within each brain region of interest for each animal.
-
-
Quantitative Analysis:
-
Utilize image analysis software (e.g., QuPath, HALO®) to quantify the number of fluorescent dots (representing individual mRNA transcripts) per cell.[7][8][9]
-
Define cell boundaries based on the DAPI nuclear stain and a cytoplasmic area.
-
Set a threshold for dot detection based on the signal from negative control probes to ensure accurate quantification.[7]
-
Calculate the average number of dots per cell for each target gene in each brain region for every animal.
-
Perform statistical analysis to compare the mean dot count between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's primary signaling pathways.
Experimental Workflow for ISH Target Engagement Study
Caption: Experimental workflow for ISH target engagement.
Logical Relationship of Quantitative ISH Analysis
Caption: Logic of quantitative ISH data analysis.
References
- 1. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. Dextromethorphan alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of imipramine and citalopram alters the expression of NMDA receptor subunit mRNAs in mouse brain. A quantitative in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fab.cba.mit.edu [fab.cba.mit.edu]
Application Notes and Protocols: Radioligand Binding Assay for Deudextromethorphan at Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions and is a promising therapeutic target for various neurological and psychiatric disorders. Deudextromethorphan, a combination of dextromethorphan and quinidine, is an approved medication for pseudobulbar affect and is being investigated for other neurological conditions. Dextromethorphan, the active component, is known to bind to sigma-1 receptors.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human sigma-1 receptor.
Principle of the Assay
This assay employs the principle of competitive binding. A specific radioligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used to label the receptors in a membrane preparation. The ability of a test compound, in this case, dextromethorphan (the active component of this compound), to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated. The Ki value represents the affinity of the test compound for the receptor.
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor
| Compound | Radioligand | Ki (nM) | Species/Tissue |
| Dextromethorphan | --INVALID-LINK---pentazocine | 151 - 205 | Mouse Brain |
| (+)-Pentazocine | --INVALID-LINK---pentazocine | ~7 (Kd) | Rat Brain |
| Haloperidol | --INVALID-LINK---pentazocine | 4.5 (IC50) | Human |
| BD1047 | Not Specified | 0.93 | Not Specified |
| BD1063 | Not Specified | 9.2 | Not Specified |
Note: Ki and Kd values can vary depending on the experimental conditions, radioligand used, and tissue preparation.[4][5]
Table 2: Experimental Parameters for Sigma-1 Receptor Radioligand Binding Assay
| Parameter | Value |
| Radioligand | --INVALID-LINK---pentazocine |
| Radioligand Concentration | ~1.0 - 3.0 nM |
| Non-specific Binding | 10 µM Haloperidol |
| Membrane Protein | 100 - 200 µ g/well |
| Incubation Buffer | 50 mM Tris-HCl, pH 8.0 |
| Incubation Temperature | 37°C |
| Incubation Time | 90 - 120 minutes |
| Assay Volume | 250 - 500 µL |
| Filtration | GF/B or GF/C glass fiber filters |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 8.0 |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Human Sigma-1 Receptors or Guinea Pig Liver
Sigma-1 receptors are abundant in the liver, making it a suitable tissue source.[4][5] Alternatively, cell lines overexpressing the human sigma-1 receptor can be used.
Materials:
-
Cells expressing human sigma-1 receptors or fresh guinea pig liver.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Centrifuge and homogenizer (e.g., Dounce or Potter-Elvehjem).
Procedure:
-
For cells, harvest and wash with ice-cold phosphate-buffered saline. For tissue, excise the guinea pig liver and place it in ice-cold homogenization buffer.
-
Mince the tissue and homogenize it in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and determine the protein concentration using a standard method like the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Prepared membranes with sigma-1 receptors.
-
--INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
This compound (or dextromethorphan hydrobromide).
-
Haloperidol for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester and scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound (or dextromethorphan) in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, membrane preparation (100-200 µg protein), and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1-3 nM).
-
Non-specific Binding: Add assay buffer, membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled sigma-1 ligand like haloperidol (10 µM) to saturate the receptors.
-
Competitive Binding: Add the serially diluted this compound, membrane preparation, and --INVALID-LINK---pentazocine.
-
-
Incubate the plate at 37°C for 90-120 minutes.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters into scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, express the data as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. The Kd of --INVALID-LINK---pentazocine for the sigma-1 receptor is approximately 7 nM.[5]
-
Mandatory Visualizations
Caption: Workflow for the radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deudextromethorphan Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with deudextromethorphan in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound (also known as AVP-786) is a deuterated analog of dextromethorphan, being investigated for various neurological and psychiatric conditions.[1] Its mechanism of action involves antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[2][3] Like many small molecule drugs, this compound has limited aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays, such as cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound can vary depending on the solvent. The table below summarizes the available solubility data. For comparison, data for the related compound dextromethorphan hydrobromide is also included.
| Compound | Solvent | Solubility |
| This compound | DMSO | 55 mg/mL (198.24 mM) |
| Ethanol | 55 mg/mL | |
| Water | 14 mg/mL | |
| Dextromethorphan HBr | Water | 1.5 g/100 mL (15 mg/mL) |
| Ethanol | Freely Soluble |
Data for this compound sourced from Selleck Chemicals.[4] Data for Dextromethorphan HBr sourced from an FDA Chemistry Review.[5]
Q3: My this compound, dissolved in DMSO, is precipitating when added to my cell culture medium. What can I do?
A3: This is a common issue known as "solvent shock," where the rapid change in polarity from a high-concentration DMSO stock to the aqueous medium causes the compound to fall out of solution.[6] Please refer to the Troubleshooting Guide section for detailed protocols on how to mitigate this issue.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated concentration of DMSO is cell-type dependent. Neuronal cells are often more sensitive than many cancer cell lines. It is crucial to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
| Cell Type | Maximum Recommended DMSO Concentration (for ~24h exposure) | Notes |
| Primary Cortical Neurons | ≤ 0.25% | Concentrations ≥ 0.5% can disrupt morphology and reduce viability.[7][8] |
| SH-SY5Y (Neuroblastoma) | 0.1% - 0.5% | Generally tolerate up to 0.5% without significant cytotoxicity.[9][10] |
| General Cancer Cell Lines | 0.5% - 1.0% | Tolerance can be higher, but should be empirically determined. |
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent for hydrophobic compounds, other options can be explored if DMSO toxicity is a concern. These include ethanol, co-solvent systems (e.g., DMSO/PEG300/Tween80), and the use of solubility enhancers like cyclodextrins.[1][4] However, the toxicity of any alternative solvent system must also be carefully evaluated for your specific cell line.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Initial Observation: The cell culture medium becomes cloudy or contains visible particles after the addition of the this compound stock solution.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions in Cell Culture Medium
This protocol provides a step-by-step guide for preparing a this compound stock solution in DMSO and subsequently diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
37°C water bath or incubator
-
Complete cell culture medium, appropriate for your cell line
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out the required amount of this compound powder (Molecular Weight: ~277.43 g/mol ) to make a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solution in Cell Culture Medium (to minimize precipitation):
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final desired concentration, perform a serial dilution. It is recommended to not exceed a final DMSO concentration of 0.5%.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed medium. For instance, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO).
-
Vortex this intermediate dilution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Gently mix the final working solution in the culture plate by swirling.
-
Always include a vehicle control with the same final concentration of DMSO.
-
Caption: Experimental workflow for preparing this compound solutions.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Preparation of the Inclusion Complex:
-
Prepare a solution of HP-β-CD in sterile water at a desired concentration (e.g., 10-40% w/v). Warming the solution may aid in dissolving the HP-β-CD.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Sterile-filter the resulting solution through a 0.22 µm filter.
-
-
Application in Cell Culture:
-
The aqueous solution of the this compound-HP-β-CD complex can now be directly diluted into your cell culture medium.
-
It is essential to run a control with the same concentration of HP-β-CD alone to account for any effects of the cyclodextrin on the cells.
-
This compound Signaling Pathway
This compound primarily exerts its effects through the modulation of two key targets in the central nervous system: the NMDA receptor and the sigma-1 receptor.
Caption: Simplified signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Technical Support Center: Optimizing Deudextromethorphan Dosage for Behavioral Studies in Aged Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deudextromethorphan in behavioral studies with aged mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dextromethorphan?
A1: this compound (also known as d6-DM) is a deuterated form of dextromethorphan (DM). This means that six hydrogen atoms in the dextromethorphan molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification slows down the metabolism of the drug by the liver enzyme CYP2D6, leading to a longer half-life and increased bioavailability compared to standard dextromethorphan.[1][2] This allows for potentially lower or less frequent dosing to achieve sustained therapeutic concentrations.
Q2: What is the mechanism of action of this compound relevant to behavioral studies?
A2: this compound, like its non-deuterated counterpart, acts on multiple targets in the central nervous system. Its primary mechanisms relevant to behavioral studies are:
-
NMDA Receptor Antagonism: It is a weak, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.[1]
-
Sigma-1 Receptor Agonism: It is an agonist of the sigma-1 receptor, a molecular chaperone involved in neuroprotection and cellular stress responses.[1]
These actions are thought to contribute to its potential neuroprotective and cognitive-enhancing effects.
Q3: Are there established dosages of this compound for behavioral studies in aged mice?
A3: Currently, there is a lack of publicly available, peer-reviewed studies that have established optimal dosages of this compound specifically for behavioral studies in aged mice. Much of the preclinical research has been conducted with dextromethorphan. However, based on studies with dextromethorphan in rodents, a starting point for dose-ranging studies with this compound can be inferred.
Q4: How does the age of the mice impact dosage selection?
A4: Aged mice can have altered drug metabolism and clearance compared to young adult mice. It is crucial to consider that the metabolic capacity of drugs can decline with age. Therefore, dosages established in younger mice may not be directly translatable to aged cohorts. It is recommended to start with lower doses and carefully observe for any adverse effects. A pilot pharmacokinetic/pharmacodynamic (PK/PD) study in aged mice is highly recommended to determine the optimal dosing regimen.[3]
Troubleshooting Guide
Issue 1: Determining an initial dose range for a pilot study.
Problem: No established this compound dosage for behavioral studies in aged mice.
Solution:
-
Review Dextromethorphan Literature: Examine studies using dextromethorphan in mice for relevant behavioral outcomes. Dosages in the range of 10-40 mg/kg (i.p. or s.c.) have been used in various rodent models.[4] For example, a dose of 30 mg/kg of dextromethorphan has been used to study its effects on sensorineural hearing loss in mice.[5]
-
Consider the Effect of Deuteration: Since deuteration slows metabolism and increases exposure, it is prudent to start with a lower dose of this compound than what is reported for dextromethorphan. A conservative starting point could be 50-75% of the effective dose of dextromethorphan observed in similar studies.
-
Conduct a Dose-Response Pilot Study: A small-scale study with a few dose levels (e.g., low, medium, and high) is essential. This will help identify a dose that shows a behavioral effect without causing sedation, motor impairment, or other confounding side effects.
Issue 2: Observing unexpected behavioral side effects (e.g., sedation, hyperactivity, ataxia).
Problem: The administered dose may be too high, leading to off-target effects that interfere with the behavioral assay. High doses of dextromethorphan have been shown to induce phencyclidine (PCP)-like side effects.[6]
Solution:
-
Dose Reduction: Lower the dose of this compound in subsequent experiments.
-
Route of Administration: The route of administration can significantly impact pharmacokinetics and behavioral responses. Intraperitoneal (i.p.) injection can lead to a more rapid peak concentration and potentially more pronounced acute behavioral effects compared to subcutaneous (s.c.) or oral (p.o.) administration.[7] Consider switching to a route with slower absorption if acute side effects are an issue.
-
Acclimation and Habituation: Ensure that mice are properly acclimated to the testing environment and handled consistently to minimize stress-induced behavioral changes that could be misinterpreted as drug effects.
Issue 3: Lack of a discernible behavioral effect.
Problem: The administered dose may be too low to achieve a therapeutic concentration in the brain.
Solution:
-
Dose Escalation: Gradually increase the dose of this compound in a systematic manner.
-
Pharmacokinetic Analysis: If resources permit, conduct a pharmacokinetic study to measure the plasma and brain concentrations of this compound at different doses and time points. This will provide valuable data to correlate drug exposure with behavioral outcomes.
-
Consider Combination with Quinidine: this compound is often co-administered with a low dose of quinidine, a CYP2D6 inhibitor, to further reduce its metabolism and enhance its bioavailability.[1][2] This combination, known as AVP-786, has been investigated in clinical trials.[1][2] However, introducing another compound adds complexity, and the effects of quinidine alone on the behavior of aged mice would need to be controlled for.
Data Presentation
Table 1: Summary of Dextromethorphan Dosages Used in Rodent Studies
| Dosage | Route of Administration | Animal Model | Observed Effects | Reference |
| 32 mg/kg | i.p. | C57BL/6 mice | Antidepressant-like effects (acute) | [8] |
| 56 mg/kg | i.p. | C57BL/6 mice | Anxiogenic-like effects | [8] |
| 60 mg/kg | i.p. | Rats | Increased locomotor activity | [7] |
| 10-30 mg/kg | i.p. | Rats | No impairment in spatial learning | [6] |
| 40 mg/kg/day (2 weeks) | Not specified | Rats | Increased depression-like behavior | [4] |
| 30 mg/kg | i.p. | CBA/CaJ mice | Attenuation of noise-induced hearing loss | [5] |
Note: This table provides data for dextromethorphan, not this compound. Dosages for this compound in aged mice should be determined empirically, likely starting at a lower range than those listed above.
Experimental Protocols
Morris Water Maze (MWM) for Aged Mice
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are given 4 trials per day to find the hidden platform from different starting locations. If a mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.
-
-
Considerations for Aged Mice:
-
Water temperature should be maintained at a comfortable level (e.g., 25-28°C) to prevent hypothermia.
-
A visible platform trial should be included to control for visual and motor deficits.
-
Longer inter-trial intervals may be necessary.
-
Elevated Plus Maze (EPM) for Aged Mice
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Mice are placed in the center of the maze facing an open arm.
-
Behavior is recorded for 5-10 minutes.
-
The number of entries into and the time spent in the open and closed arms are measured.
-
-
Considerations for Aged Mice:
-
Aged mice may have visual or motor impairments that could affect their performance. Ensure the maze dimensions are appropriate.
-
Lower illumination levels may be used to reduce baseline anxiety.
-
Forced Swim Test (FST) for Aged Mice
-
Objective: To assess depressive-like behavior.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Mice are placed in the water for a 6-minute session.
-
The duration of immobility (floating with minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the test.
-
-
Considerations for Aged Mice:
-
Aged mice may fatigue more easily. The duration of the test may need to be adjusted.
-
Careful monitoring is required to prevent drowning.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathways.
Caption: Experimental workflow for dosage optimization.
Caption: Key factors influencing dosage selection.
References
- 1. alzforum.org [alzforum.org]
- 2. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 3. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 4. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dextromethorphan and dextrorphan in rats: common antitussives--different behavioural profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the rapid and sustained antidepressant-like effects of dextromethorphan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Deudextromethorphan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of deudextromethorphan synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Yield Optimization
Q1: My overall yield for this compound is consistently low. What are the most critical steps to re-evaluate?
A1: Low overall yield can often be traced back to a few critical stages in the synthesis. The Grewe cyclization and the N-methylation step are particularly important for achieving a high yield. Incomplete reactions or the formation of side products in these stages will significantly impact the final output. It is recommended to carefully optimize the reaction conditions for these steps, including temperature, reaction time, and reagent stoichiometry. An improved Grewe cyclization, for instance, involves the formylation of the octabase prior to cyclization to prevent ether cleavage as a side reaction, which can lead to higher yields.[1]
Q2: I am observing a significant amount of O-demethylation, leading to the formation of deudextrorphan. How can this be minimized?
A2: O-demethylation is a common side reaction, particularly when using reagents like boron tribromide or hydrogen bromide for demethylation steps elsewhere in the synthesis or during purification under harsh acidic conditions.[2] To minimize the formation of deudextrorphan, consider the following:
-
Reagent Choice: If a demethylation step is necessary for a precursor, explore alternative reagents that are less prone to cleaving the O-methyl group on the aromatic ring.
-
Protecting Groups: In some synthetic routes, it may be beneficial to protect the hydroxyl group to prevent its formation and subsequent unwanted reactions.
-
Purification Conditions: Avoid prolonged exposure to strong acids and high temperatures during work-up and purification, as these conditions can promote O-demethylation.
Q3: The N-methylation step with iodomethane-d3 is not going to completion. How can I improve the conversion rate?
A3: Incomplete N-methylation is a frequent challenge. The choice of base and solvent system is crucial for this SN2 reaction. Different conditions can lead to varying conversion rates. For instance, using potassium hydroxide in dimethyl sulfoxide (DMSO) may result in moderate conversion (70-72%), while conditions like sodium hydroxide with a phase transfer catalyst in toluene have shown lower conversions (around 60%).[2] Higher conversion rates (93-95%) have been reported using potassium carbonate in a polar aprotic solvent like acetonitrile or DMF.[2] It is advisable to ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
2. Purity & Impurity Troubleshooting
Q4: My final this compound product shows multiple impurities on the HPLC chromatogram. What are the likely sources of these impurities?
A4: Impurities in the final product can originate from various stages of the synthesis and purification process. Common impurities include:
-
Starting Materials: Residual unreacted starting materials, such as N-desmethyl-dextromethorphan.
-
Side Products: Byproducts from the main reactions, such as O-demethylated this compound (deudextrorphan) or products from incomplete cyclization.
-
Reagents and Solvents: Residual solvents and reagents used throughout the synthesis.
-
Degradation Products: The product may degrade under certain storage or purification conditions. Oxidative stress, for example, can lead to degradation.
A thorough impurity profile analysis using techniques like HPLC-MS can help identify the specific impurities.[3]
Q5: How can I improve the purity of my crude this compound hydrobromide?
A5: Recrystallization is a highly effective method for purifying this compound hydrobromide. A documented procedure involves dissolving the crude product in diluted hydrochloric acid, followed by heating.[4] After a fractionation step to remove volatile impurities, the pH is adjusted to 5.8-6.0, and the product is recrystallized at a controlled temperature (70-80°C).[4] This method has been reported to achieve purities in the range of 98.6-99.8%.[4] The choice of solvent and careful control of cooling rates are critical for obtaining high-purity crystals.
Q6: What are the best analytical methods for assessing the purity and isotopic enrichment of this compound?
A6: A combination of analytical techniques is recommended for a comprehensive assessment of purity and deuteration:
-
HPLC: High-Performance Liquid Chromatography is ideal for quantifying the purity of the final compound and identifying non-volatile impurities.[2][5]
-
GC-MS: Gas Chromatography-Mass Spectrometry is useful for detecting volatile impurities and can also help in assessing the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments. It can detect contamination from non-deuterated or partially deuterated species.[2]
-
NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of this compound and for determining the degree and position of deuteration.[2]
Data Presentation
Table 1: Comparison of N-Methylation Conditions for this compound Synthesis
| Base/Reagent System | Solvent | Conversion Rate (%) | Reference |
| Potassium Hydroxide | Dimethyl Sulfoxide (DMSO) | 70 - 72 | [2] |
| Sodium Hydroxide, Tetrabutylammonium Bromide | Toluene | ~60 | [2] |
| Potassium Carbonate | Acetonitrile or DMF | 93 - 95 | [2] |
Table 2: Reported Purity of Dextromethorphan Hydrobromide After Refining
| Embodiment | Key Refining Steps | Final Purity (%) | Reference |
| 1 | Dissolution in HCl, fractionation, acid pickling (pH 5.8), recrystallization (70°C) | 98.6 | [4] |
| 2 | Dissolution in HCl, fractionation, acid pickling (pH 6.0), recrystallization (80°C) | 99.4 | [4] |
| 3 | Dissolution in HCl, fractionation, acid pickling (pH 5.8), recrystallization (75°C) | 99.8 | [4] |
Experimental Protocols
Protocol 1: N-Methylation of N-Desmethyl-dextromethorphan with Iodomethane-d3
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve N-desmethyl-dextromethorphan in anhydrous acetonitrile.
-
Reagent Addition: Add anhydrous potassium carbonate to the solution.
-
Methylation: While stirring under a nitrogen atmosphere, add iodomethane-d3 dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be further purified by column chromatography or recrystallization.
Protocol 2: Purification of this compound Hydrobromide by Recrystallization
-
Dissolution: Dissolve the crude this compound hydrobromide in 3-4 volumes of diluted hydrochloric acid with gentle heating.
-
Fractionation: Subject the solution to normal pressure fractionation for 1-2 hours to remove low-boiling impurities.
-
pH Adjustment: After collecting the distillate, adjust the pH of the remaining solution to 5.8-6.0 using a suitable base (e.g., dilute sodium hydroxide).
-
Recrystallization: Heat the solution to 70-80°C and maintain this temperature for 2-3 hours to allow for slow crystal formation.
-
Isolation: Cool the mixture to room temperature and then place it in an ice bath to maximize crystal precipitation.
-
Washing and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at a temperature not exceeding 45°C.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Key chemical transformation in the N-methylation step.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ejbps.com [ejbps.com]
- 4. CN104003936A - Refining and purification method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 5. The assay of dextromethorphan hydrobromide and its impurities [journal11.magtechjournal.com]
Minimizing variability in pharmacokinetic studies of Deudextromethorphan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deudextromethorphan. The aim is to help minimize variability in pharmacokinetic (PK) studies and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dextromethorphan?
A1: this compound (d6-DM) is a deuterated form of dextromethorphan (DM), a compound commonly used as a cough suppressant. In this compound, six hydrogen atoms on the methoxy group are replaced with deuterium. This substitution strengthens the chemical bond, making it more resistant to metabolism.[1][2] This key difference leads to a slower rate of metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The practical benefit of this is a prolonged plasma half-life and increased systemic exposure of the parent drug.
Q2: What is the primary source of variability in Dextromethorphan and this compound pharmacokinetics?
A2: The primary source of variability in the pharmacokinetics of both molecules is the genetic polymorphism of the CYP2D6 enzyme.[3][4][5] This enzyme is responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity.
-
Intermediate Metabolizers (IMs): Have reduced enzyme activity.
-
Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity.
These genetic differences can lead to significant inter-individual variability in drug exposure. For instance, the area under the plasma concentration-time curve (AUC) of dextromethorphan can be up to 150-fold greater in PMs compared to EMs.[3]
Q3: How does Quinidine help in minimizing the variability of this compound's pharmacokinetics?
A3: Quinidine is a potent inhibitor of the CYP2D6 enzyme.[1][6][7] When co-administered with this compound, quinidine intentionally blocks the primary metabolic pathway. This "phenocopies" a poor metabolizer status in all subjects, regardless of their actual CYP2D6 genotype. By doing so, it significantly reduces the inter-individual variability in drug exposure that arises from genetic polymorphisms in CYP2D6.[8] The deuteration of this compound allows for the use of a lower dose of quinidine to achieve the desired metabolic inhibition, which can improve the safety profile of the combination product.[1][2]
Q4: Does food intake affect the pharmacokinetics of this compound?
A4: The combination product of dextromethorphan and quinidine can be administered without regard to food. However, for any new formulation or in specific patient populations, it is crucial to conduct a food-effect bioavailability study as recommended by regulatory agencies like the FDA. A high-fat, high-calorie meal is typically used in these studies to assess the maximum potential impact of food on drug absorption.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
| Possible Cause | Troubleshooting Step |
| Undetermined CYP2D6 metabolizer status of study subjects. | CYP2D6 Genotyping: It is highly recommended to perform CYP2D6 genotyping for all subjects prior to enrollment in the study. This allows for stratification of subjects based on their metabolizer status, which can help explain variability in the results. |
| Non-adherence to Quinidine co-administration protocol. | Strict Dosing Regimen: Ensure strict adherence to the quinidine co-administration schedule. Any deviation can lead to incomplete CYP2D6 inhibition and consequently, higher variability in this compound levels. |
| Concomitant medications affecting CYP2D6 activity. | Medication Review: Thoroughly review and document all concomitant medications of the study subjects. Exclude subjects taking other strong inhibitors or inducers of CYP2D6. |
| Variability in bioanalytical method. | Method Validation: Ensure the bioanalytical method for quantifying this compound and its metabolites is fully validated according to regulatory standards. This includes assessing accuracy, precision, selectivity, and stability. |
Issue 2: Unexpectedly Low or High Drug Exposure in a Subset of Subjects
| Possible Cause | Troubleshooting Step |
| "Phenoconversion" of subjects. | Review Concomitant Medications: A subject genotyped as an extensive metabolizer may "phenocopy" as a poor metabolizer due to co-administration of a potent CYP2D6 inhibitor. Conversely, an inducer could lower exposure. A thorough review of all medications is critical. |
| Poor absorption due to gastrointestinal issues. | Subject Screening: Screen subjects for any gastrointestinal conditions that may affect drug absorption. Standardize fluid intake with drug administration. |
| Sample handling and processing errors. | Standard Operating Procedures (SOPs): Implement and strictly follow SOPs for blood collection, processing, and storage. Ensure proper training of all personnel involved. |
Data Presentation
The following tables summarize the impact of CYP2D6 phenotype and quinidine co-administration on the pharmacokinetic parameters of dextromethorphan, which provides a basis for understanding the reduced variability aimed for with this compound.
Table 1: Impact of CYP2D6 Phenotype on Dextromethorphan Pharmacokinetic Parameters (Single 30 mg dose)
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Difference (PM vs. EM) |
| AUC (ng·h/mL) | Low | High | ~150-fold higher[3] |
| t1/2 (hours) | ~2.4[3] | ~19.1[3] | ~8-fold longer |
| Partial Clearance to Dextrorphan (L/hr) | ~970[3] | ~1.2[3] | ~800-fold lower |
Table 2: Impact of Quinidine on Dextromethorphan Pharmacokinetic Parameters in Extensive Metabolizers (Single 30 mg dose)
| Parameter | EMs without Quinidine | EMs with Quinidine (50 mg) | Fold-Difference (with vs. without Quinidine) |
| AUC (ng·h/mL) | Low | Significantly Increased | ~43-fold higher[3] |
| t1/2 (hours) | ~2.4[3] | ~5.6[3] | ~2.3-fold longer |
| Partial Clearance to Dextrorphan (L/hr) | ~970[3] | ~78.5[3] | ~12-fold lower |
Experimental Protocols
CYP2D6 Genotyping Protocol
This protocol outlines the general steps for determining the CYP2D6 metabolizer status of study participants.
Objective: To identify the CYP2D6 genotype of subjects to enable stratification and minimize variability in pharmacokinetic studies.
Methodology:
-
Sample Collection: Collect a whole blood sample (typically 2-5 mL) from each subject in an EDTA-containing tube.
-
DNA Extraction: Isolate genomic DNA from the collected blood sample using a commercially available DNA extraction kit.
-
Genotyping Analysis:
-
Utilize a validated genotyping assay, such as a TaqMan allele-specific PCR assay or a microarray-based platform (e.g., PharmacoScan).
-
The assay should be designed to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define the different CYP2D6 alleles.
-
-
Allele and Diplotype Assignment:
-
Based on the genotyping results, assign the star (*) alleles for each subject.
-
Combine the two alleles to determine the subject's diplotype.
-
-
Phenotype Prediction:
-
Use the assigned diplotype to predict the subject's metabolizer phenotype (Poor, Intermediate, Extensive, or Ultrarapid Metabolizer) based on established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).
-
Bioanalytical Method for this compound and Metabolites in Plasma using LC-MS/MS
Objective: To accurately and precisely quantify the concentrations of this compound and its major metabolites in plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform a solid-phase extraction using a suitable SPE cartridge to remove plasma proteins and other interfering substances.
-
Elute the analytes from the SPE cartridge with an appropriate organic solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. The influence of CYP2D6 polymorphism and quinidine on the disposition and antitussive effect of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Pharmacokinetics of dextromethorphan after single or multiple dosing in combination with quinidine in extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Effects of Dextromethorphan in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of Dextromethorphan (DXM) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected behavioral side effects observed with Dextromethorphan in rodent models?
A1: The most frequently reported unexpected behavioral effects include alterations in locomotor activity, cognitive deficits, and mood-related behaviors. Adolescent animals may show heightened sensitivity to the locomotor-stimulating effects of DXM, including sensitization with repeated administration.[1] In some studies, DXM has been shown to impair spatial learning and memory.[2] Paradoxically, it can also produce antidepressant-like effects in certain behavioral paradigms like the forced swim test.[3][4]
Q2: Can Dextromethorphan induce neurotoxicity in animal models?
A2: While Dextromethorphan is an NMDA receptor antagonist, studies suggest it does not typically cause the neuronal vacuolation in the retrosplenial/posterior cingulate cortices that is characteristic of more potent NMDA antagonists like MK-801, even at high doses.[5] However, long-term, high-dose administration in developing animals has been associated with impaired sociability and motor skill deficits.[6] Repeated high-dose treatment has also been linked to decreased neurogenesis and depression-like behavior in rats.[7][8]
Q3: What are the known cardiovascular effects of Dextromethorphan in animal studies?
A3: At equianesthetic doses, Dextromethorphan and its primary metabolite, dextrorphan, have been found to be less likely to induce central nervous system and cardiovascular toxicity compared to bupivacaine.[9] However, overdose in animals can potentially lead to cardiovascular effects such as rapid heartbeat.
Q4: How does the metabolism of Dextromethorphan in animal models compare to humans?
A4: In both rats and humans, Dextromethorphan is primarily metabolized via O-demethylation to dextrorphan and N-demethylation.[10] The pharmacokinetic profile in rats has been studied, with an elimination half-life of approximately 6.58 hours reported in one study after oral administration.[11] It's important to consider species-specific differences in metabolism, which can influence the observed pharmacological and toxicological effects.
Troubleshooting Guides
Issue 1: Unexpected Hyperlocomotion or Hypolocomotion
Symptoms:
-
Animals exhibit significantly increased or decreased movement in the open field test compared to the control group.
-
Adolescent animals show a progressively stronger locomotor response to repeated DXM administration (sensitization).[1]
Possible Causes:
-
Dose-dependent effects: DXM's effect on locomotor activity can be dose-dependent.
-
Age of animals: Adolescent rats have shown greater sensitivity to the locomotor-stimulating effects of DXM compared to adults.[1]
-
Metabolism: Individual or species differences in the rate of metabolism to dextrorphan can alter behavioral responses.
-
Experimental conditions: The novelty of the testing environment and time of day can influence locomotor activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Dosing and Administration | Ensure accurate dose calculations and consistent administration route (e.g., intraperitoneal, oral gavage). Inconsistent administration can lead to variable plasma concentrations. |
| 2 | Review Animal Age and Strain | Be aware that adolescent animals may exhibit hyper-responsiveness.[1] Ensure consistency in the age and strain of animals used across experimental groups. |
| 3 | Conduct a Dose-Response Study | If not already done, perform a dose-response study to characterize the effects of different DXM concentrations on locomotor activity in your specific animal model. |
| 4 | Consider Pharmacokinetic Analysis | If variability is high, consider conducting a satellite pharmacokinetic study to correlate plasma/brain levels of DXM and dextrorphan with behavioral outcomes.[11][12][13] |
| 5 | Standardize Experimental Procedures | Ensure consistent habituation periods, testing times (to account for circadian rhythms), and environmental conditions (lighting, noise). |
Issue 2: Impaired Performance in Learning and Memory Tasks
Symptoms:
-
Animals treated with DXM show longer escape latencies or increased path lengths in the Morris water maze.[2]
-
Deficits are observed in novel object recognition tasks.[1]
Possible Causes:
-
NMDA Receptor Antagonism: DXM's antagonism of NMDA receptors, which are crucial for synaptic plasticity and learning, is a likely cause of cognitive impairment.[2]
-
Sensory-Motor Impairment: At higher doses, DXM may impair sensory-motor coordination, confounding the interpretation of cognitive tasks.[2]
-
Sedation or Hyperactivity: Extreme changes in arousal can non-specifically affect performance in cognitive assays.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Incorporate Control Tasks | Include a cued-platform version of the Morris water maze or other sensory-motor control tasks to distinguish between cognitive deficits and motor impairments.[2] |
| 2 | Correlate with Locomotor Activity | Analyze locomotor activity data from an open field test to determine if hyperactivity or hypoactivity could be a confounding factor. |
| 3 | Adjust the Dose | If cognitive impairment is an unwanted side effect, consider testing lower doses of DXM. |
| 4 | Modify the Timing of Administration | Assess performance at different time points after DXM administration to understand the time course of the cognitive effects. |
Quantitative Data Summary
Table 1: Effects of Dextromethorphan on Locomotor Activity in Rodents
| Animal Model | DXM Dose | Route | Key Findings | Reference |
| Adolescent Rats | 60 mg/kg | i.p. | Increased locomotor activity compared to controls; sensitization observed after 10 days of treatment. | [1] |
| Adult Rats | 60 mg/kg | i.p. | No significant increase in locomotor activity on day 1; some increase by day 10 but no sensitization. | [1] |
| Swiss Webster Mice | 30 mg/kg | i.p. | No significant effect on locomotor activity in the open field test. | [3][4] |
Table 2: Pharmacokinetic Parameters of Dextromethorphan in Rats
| Parameter | Value | Route | Reference |
| Elimination Half-Life (t½) | 6.58 h | Oral (30 mg) | [11] |
| Elimination Rate Constant | 0.036 | i.v. (10 mg/kg) | [10][11] |
| Volume of Distribution (Vd) | 0.66 L/kg | i.v. (10 mg/kg) | [10][11] |
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Drug Administration: Dextromethorphan or vehicle is administered intraperitoneally (i.p.) 30-60 minutes prior to the test.[3][4]
Open Field Test (OFT)
This test is used to evaluate general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with the floor divided into a grid of equal squares. The central area is also defined.
-
Procedure:
-
Animals are placed individually in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Parameters measured include the total distance traveled, time spent in the center versus the periphery, and the number of line crossings.
-
-
Drug Administration: Dextromethorphan or vehicle is administered prior to the test, with the pre-treatment time depending on the study design.
Visualizations
Caption: Experimental workflow for assessing Dextromethorphan side effects.
Caption: Troubleshooting decision tree for unexpected side effects.
Caption: Simplified NMDA receptor signaling pathway and DXM's role.
Caption: Simplified Sigma-1 receptor signaling pathway and DXM's role.
References
- 1. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse effects of dextromethorphan on the spatial learning of rats in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Systemic dextromethorphan and dextrorphan are less toxic in rats than bupivacaine at equianesthetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arch.ies.gov.pl [arch.ies.gov.pl]
- 12. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deudextromethorphan Metabolic Stability in Liver Microsome Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro liver microsome assays designed to evaluate the metabolic stability of deudextromethorphan.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Disappearance of this compound | High microsomal protein concentration leading to rapid metabolism. | Titrate the microsomal protein concentration, starting from a lower concentration (e.g., 0.2 mg/mL) and optimizing for a measurable degradation rate. |
| Instability of the compound in the assay buffer. | Run a control experiment without NADPH to assess non-enzymatic degradation. Also, test the compound's stability in the buffer at 37°C without microsomes. | |
| High intrinsic clearance of the compound. | Reduce the incubation time points to capture the initial rate of metabolism accurately. | |
| High Variability Between Replicates | Inconsistent pipetting of microsomes or cofactors. | Ensure proper mixing of the microsomal stock before pipetting. Use calibrated pipettes and pre-wet the tips. |
| Non-uniform temperature during incubation. | Use a temperature-controlled incubator and pre-warm all solutions to 37°C before starting the reaction. | |
| Inefficient reaction termination. | Ensure the stop solution (e.g., ice-cold acetonitrile) is added quickly and efficiently to all wells at the designated time points. | |
| No Metabolism Observed | Inactive microsomes. | Use a new batch of microsomes and verify their activity with a positive control substrate for CYP2D6, such as dextromethorphan. |
| Missing or degraded cofactors (NADPH). | Prepare the NADPH-regenerating system fresh for each experiment. Ensure all components are stored correctly. | |
| Inhibition of metabolic enzymes by the vehicle (e.g., DMSO). | Ensure the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) and consistent across all wells. | |
| Discrepancy with Expected Results | Use of microsomes from a species with different CYP2D6 activity. | Ensure the use of human liver microsomes, as dextromethorphan metabolism is primarily mediated by human CYP2D6. |
| Genetic polymorphism of CYP2D6 in the liver microsome pool. | Use pooled human liver microsomes from a large number of donors to average out the effects of genetic variability. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be more metabolically stable than dextromethorphan in liver microsome assays?
A1: this compound is a deuterated form of dextromethorphan. The substitution of hydrogen with deuterium at the site of metabolic attack (the O-demethylation site) creates a stronger chemical bond. This is known as the kinetic isotope effect. The cytochrome P450 enzyme CYP2D6, which is primarily responsible for the metabolism of dextromethorphan, will cleave the carbon-deuterium bond more slowly than the carbon-hydrogen bond, leading to a reduced rate of metabolism and thus enhanced metabolic stability. It has been noted that deuteration can significantly reduce susceptibility to CYP2D6 metabolism, thereby increasing bioavailability.[1][2]
Q2: What are the primary metabolic pathways of dextromethorphan in human liver microsomes?
A2: The two primary metabolic pathways for dextromethorphan in human liver microsomes are O-demethylation and N-demethylation.[3] O-demethylation to dextrorphan is the major pathway, predominantly catalyzed by CYP2D6.[3][4][5] N-demethylation to 3-methoxymorphinan is a minor pathway catalyzed mainly by CYP3A4.[3][5]
Q3: What positive controls should be used in a this compound metabolic stability assay?
A3: It is recommended to use dextromethorphan as a direct comparator to quantify the effect of deuteration. Additionally, other compounds with known metabolic profiles in liver microsomes can be included as assay controls. For example, a high-clearance compound like verapamil and a low-clearance compound like diazepam can help validate the assay performance.
Q4: How should I interpret the data from my liver microsome stability assay?
A4: The primary readouts from a liver microsome stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance for this compound compared to dextromethorphan would indicate enhanced metabolic stability. These parameters are calculated from the rate of disappearance of the parent compound over time.
Q5: What are the key components of the incubation mixture for a liver microsome stability assay?
A5: A typical incubation mixture includes:
-
Liver microsomes: The source of the metabolic enzymes.
-
Test compound: this compound or dextromethorphan.
-
Phosphate buffer: To maintain a physiological pH (typically 7.4).
-
NADPH regenerating system: To provide the necessary cofactor for CYP450 enzymes. This system usually consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Experimental Protocols
Detailed Protocol for Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess the metabolic stability of this compound in comparison to dextromethorphan.
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
This compound and Dextromethorphan (test compounds)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+ (1.3 mM)
-
Glucose-6-phosphate (3.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.4 U/mL)
-
Magnesium chloride (3.3 mM)
-
-
Stop solution: Ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not present in the reaction)
-
96-well incubation plates
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and dextromethorphan in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the desired starting concentration. The final concentration of the organic solvent in the incubation should be low (e.g., ≤ 0.5%).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
On a 96-well plate, add the required volume of phosphate buffer.
-
Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the working solution of the test compound (this compound or dextromethorphan) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For control wells (to measure non-enzymatic degradation), add phosphate buffer instead of the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution to the corresponding wells.
-
The 0-minute time point is prepared by adding the stop solution before adding the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound (this compound or dextromethorphan) at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) * 1000
Data Presentation
Table 1: Comparative Metabolic Stability of Dextromethorphan and Expected Profile of this compound in Human Liver Microsomes
| Compound | Parameter | Value | Reference |
| Dextromethorphan | In vitro half-life (t½) | ~50 minutes | [6] |
| Intrinsic Clearance (CLint) | Varies with CYP2D6 phenotype | [4] | |
| Primary Metabolizing Enzyme | CYP2D6 | [3][4][5] | |
| This compound | In vitro half-life (t½) | Expected to be significantly longer than dextromethorphan | Based on the kinetic isotope effect |
| Intrinsic Clearance (CLint) | Expected to be significantly lower than dextromethorphan | Based on the kinetic isotope effect | |
| Primary Metabolizing Enzyme | CYP2D6 (with reduced activity) | [1][2] |
Note: Direct comparative in vitro metabolic data for this compound (AVP-786) versus dextromethorphan is not widely available in published literature.[7] The expected enhanced stability is based on the principle of the kinetic isotope effect due to deuteration.
Mandatory Visualization
Caption: Experimental workflow for a liver microsome stability assay.
Caption: Metabolic pathways of dextromethorphan and this compound.
References
- 1. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 2. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xenotech.com [xenotech.com]
- 7. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting LC-MS/MS parameters for sensitive detection of Deudextromethorphan metabolites
Technical Support Center: Deudextromethorphan Metabolite Analysis by LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of this compound and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its metabolism relate to dextromethorphan?
This compound is a deuterated form of dextromethorphan, an antitussive agent. The deuterium substitution slows down its metabolism. The metabolic pathways are analogous to dextromethorphan, primarily involving O-demethylation and N-demethylation.[1][2] Key cytochrome P450 enzymes, CYP2D6 and CYP3A4, are responsible for these transformations.[3][4] The main metabolites are deuterated versions of dextrorphan (d-DXO), 3-methoxymorphinan (d-3MM), and 3-hydroxymorphinan (d-3HM).[1][2]
Q2: What are the major metabolites of this compound I should be targeting?
The primary metabolites to target for sensitive detection are deuterated dextrorphan (d-DXO) and deuterated 3-methoxymorphinan (d-3MM).[1][2] D-DXO is the major active metabolite formed via O-demethylation.[1] D-3MM is formed through N-demethylation.[2] A subsequent metabolite, d-3-hydroxymorphinan (d-3HM), is formed by demethylation of either d-DXO or d-3MM.[2]
Metabolic Pathway
dot digraph "Deudextromethorphan_Metabolism" { graph [rankdir="LR", splines=ortho, size="7.6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes DDM [label="this compound\n(d-DXM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dDXO [label="d-Dextrorphan\n(d-DXO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; d3MM [label="d-3-Methoxymorphinan\n(d-3MM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; d3HM [label="d-3-Hydroxymorphinan\n(d-3HM)", fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Glucuronide Conjugates\n(Excretion)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DDM -> dDXO [label=" O-demethylation\n(CYP2D6)"]; DDM -> d3MM [label=" N-demethylation\n(CYP3A4)"]; dDXO -> d3HM [label=" N-demethylation"]; d3MM -> d3HM [label=" O-demethylation"]; dDXO -> Excretion [label=" Glucuronidation"]; d3HM -> Excretion [label=" Glucuronidation"]; } dddot Caption: Metabolic pathway of this compound.
Q3: What are the typical mass transitions (MRMs) for this compound and its metabolites?
Since this compound is a deuterated analog of dextromethorphan, the mass-to-charge ratios (m/z) will be slightly higher. The transitions for dextromethorphan are well-documented and can be adapted. For example, a published method for dextromethorphan and its metabolites shows the following transitions: m/z 272>215 for dextromethorphan, m/z 258>133 for dextrorphan, m/z 258>213 for 3-methoxymorphinan, and m/z 244>157 for 3-hydroxymorphinan.[5] You will need to adjust the precursor ion (Q1) m/z based on the number of deuterium atoms in your specific this compound standard. The product ions (Q3) will likely remain the same.
Table 1: Example MRM Transitions for Dextromethorphan Analogs
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Dextromethorphan (DXM) | 272.0 | 215.0 | Reference transition.[5] |
| This compound (d-DXM) | 275.0 | 215.0 | Adjust based on deuteration level (e.g., d3). |
| Dextrorphan (DXO) | 258.0 | 133.0, 200.6 | Reference transitions.[5][6] |
| d-Dextrorphan (d-DXO) | 261.0 | 133.0, 200.6 | Adjust based on deuteration level. |
| 3-Methoxymorphinan (3MM) | 258.0 | 213.0 | Reference transition.[5] |
| d-3-Methoxymorphinan (d-3MM) | 261.0 | 213.0 | Adjust based on deuteration level. |
| 3-Hydroxymorphinan (3HM) | 244.0 | 157.0 | Reference transition.[5] |
| d-3-Hydroxymorphinan (d-3HM) | 247.0 | 157.0 | Adjust based on deuteration level. |
Note: Italicized values are hypothetical and must be confirmed by infusing the specific deuterated standard.
Troubleshooting Guide
Q4: I am experiencing low sensitivity or a high signal-to-noise ratio. What should I check first?
Low sensitivity is a common issue in bioanalysis.[7][8] A systematic approach is crucial for identifying the root cause.
dot digraph "Troubleshooting_Low_Sensitivity" { graph [splines=ortho, size="7.6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Node Styles start_node [label="Low Sensitivity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Sensitivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start_node; check_ms [label="Is MS performance optimal?\n(Check tuning, calibration, source)", decision_node]; tune_ms [label="Tune & Calibrate MS.\nOptimize source parameters\n(gas flows, temp, voltage).", process_node]; check_lc [label="Is chromatography efficient?\n(Peak shape, retention time)", decision_node]; optimise_lc [label="Check mobile phase (freshness, pH).\nInspect column & guard column.\nOptimize gradient.", process_node]; check_sample [label="Is sample preparation adequate?\n(Matrix effects, recovery)", decision_node]; optimise_sample [label="Evaluate extraction method\n(SPE, LLE, PPT).\nAssess for ion suppression/enhancement.", process_node]; end_node;
// Edges start_node -> check_ms; check_ms -> tune_ms [label=" No"]; tune_ms -> check_lc; check_ms -> check_lc [label=" Yes"]; check_lc -> optimise_lc [label=" No"]; optimise_lc -> check_sample; check_lc -> check_sample [label=" Yes"]; check_sample -> optimise_sample [label=" No"]; optimise_sample -> end_node; check_sample -> end_node [label=" Yes"]; } dddot Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
Q5: My peak shapes are poor (fronting, tailing, or splitting). What are the likely causes?
Poor peak shape can compromise both sensitivity and reproducibility.
-
Column Issues: Column contamination or degradation is a frequent cause. Ensure you are using a guard column and that the column has not exceeded its lifetime.
-
Mobile Phase: An incorrect mobile phase pH can affect the ionization state of the analytes, leading to tailing. This compound and its metabolites are basic compounds, so an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to ensure they are in their protonated form for better retention and peak shape on a C18 column.[9][10]
-
Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Try to match the injection solvent to the starting mobile phase conditions as closely as possible.
Q6: How can I minimize matrix effects when analyzing plasma or urine samples?
Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a major challenge in bioanalysis.[10][11]
-
Effective Sample Preparation: Simple protein precipitation may not be sufficient for removing all interferences.[9][12] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[10][13]
-
Chromatographic Separation: Ensure that your analytes are chromatographically separated from the bulk of the matrix components, particularly phospholipids which are a common source of ion suppression. A longer gradient or a different column chemistry (e.g., phenyl) might be necessary.[12]
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for each analyte. The SIL-IS will experience the same matrix effects as the analyte, leading to a more accurate and precise quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid method suitable for initial screening.
-
Pipette 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS System Parameters
These are starting parameters based on published methods for dextromethorphan and should be optimized for your specific instrument and deuterated analogs.[5][6][9]
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 7 L/min |
| Nebulizer Pressure | 25 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Node Styles sample [label="Biological Sample\n(Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation\n(e.g., Protein Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis\n(Gradient Elution, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; processing [label="Data Processing\n(Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Final Concentration Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sample -> prep; prep -> analysis; analysis -> processing; processing -> result; } dddot Caption: General experimental workflow for bioanalysis.
References
- 1. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. support.waters.com [support.waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Mitigating Off-Target Binding in Deudextromethorphan Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for receptor occupancy studies involving Deudextromethorphan (d6-DM), a deuterated form of dextromethorphan. The information herein is designed to help researchers minimize and account for off-target binding, ensuring the generation of robust and reliable data.
This compound is a primary component of AVP-786, a combination product with quinidine sulfate. Quinidine is included to inhibit the cytochrome P450 2D6 (CYP2D6) enzyme, thereby reducing the metabolism of this compound and increasing its bioavailability.[1] While deuteration of dextromethorphan primarily alters its pharmacokinetic profile, it is generally understood that it does not significantly change its binding affinity for various receptors.[2] Therefore, much of the binding data available for dextromethorphan can be considered relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target binding sites for this compound?
A1: this compound, similar to dextromethorphan, is known to interact with several receptors. Its primary targets are the Sigma-1 receptor (as an agonist) and the NMDA receptor (as a non-competitive antagonist).[3] Significant off-target interactions include binding to the serotonin transporter (SERT), the norepinephrine transporter (NET), and various nicotinic acetylcholine receptors.[4][5][6]
Q2: How can I minimize non-specific binding in my in vitro radioligand binding assays?
A2: High non-specific binding (NSB) can obscure your specific binding signal. To mitigate this, consider the following:
-
Optimize Radioligand Concentration: Use a concentration of the radioligand at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.
-
Proper Tissue/Cell Preparation: Ensure thorough homogenization and washing of membrane preparations to remove endogenous ligands that could interfere with binding. Titrate the amount of membrane protein to find the optimal balance between a strong specific signal and low NSB.
-
Assay Buffer Composition: Include bovine serum albumin (BSA) in your assay buffer to reduce binding to plasticware and other surfaces. Optimizing the ionic strength and pH of the buffer can also help.
-
Washing Steps: Increase the number and volume of ice-cold buffer washes after incubation to more effectively remove unbound radioligand.
Q3: What are some common challenges in PET imaging for receptor occupancy studies with this compound?
A3: Positron Emission Tomography (PET) imaging is a powerful tool for in vivo receptor occupancy studies but can present challenges:
-
Radioligand Selection: The chosen radioligand should have high affinity and selectivity for the target receptor and a favorable ratio of specific to non-specific binding.[7]
-
Metabolite Interference: The radioligand should have minimal brain-penetrant radioactive metabolites that could interfere with the signal.
-
Data Analysis: Accurate quantification of receptor occupancy requires appropriate kinetic modeling and the selection of a suitable reference region (an area of the brain with negligible receptor density) if available.[8]
-
Patient Variability: Factors such as age and genetics can influence receptor density and drug metabolism, leading to inter-subject variability in occupancy measurements.[7]
Q4: Can flow cytometry be used for this compound receptor occupancy studies?
A4: Yes, flow cytometry is a valuable technique for measuring receptor occupancy on the surface of whole cells, particularly for targets on circulating immune cells. There are three main approaches:
-
Free Receptor Assay: Measures the proportion of receptors not bound by the drug using a fluorescently labeled antibody that competes with this compound.
-
Occupied Receptor Assay: Measures the proportion of receptors bound by the drug using a fluorescently labeled anti-drug antibody.
-
Total Receptor Assay: Measures both free and occupied receptors using a non-competing fluorescently labeled antibody.[4]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki or IC50) of dextromethorphan for its primary targets and a range of known off-targets. This data is compiled from various sources and should be used as a reference for designing experiments and interpreting results.
Table 1: Primary Receptor Binding Affinities of Dextromethorphan
| Receptor | Action | Ki (nM) | Species | Reference |
| Sigma-1 | Agonist | 57 | Guinea Pig | [9] |
| NMDA (PCP site) | Non-competitive Antagonist | ~4,000 - 6,000 | Rat | [10] |
Table 2: Off-Target Receptor and Transporter Binding Affinities of Dextromethorphan
| Target | Ki (nM) | Species | Reference |
| Serotonin Transporter (SERT) | 40 | Human | [5] |
| Norepinephrine Transporter (NET) | 240 | Human | [5] |
| α3β4 Nicotinic Acetylcholine Receptor | IC50: ~700 - 4,300 | Oocytes | [6] |
| α4β2 Nicotinic Acetylcholine Receptor | IC50: ~700 - 4,300 | Oocytes | [6] |
| α7 Nicotinic Acetylcholine Receptor | IC50: ~700 - 4,300 | Oocytes | [6] |
| Muscarinic M1 Receptor | >10,000 | Rat | [11] |
| Muscarinic M2 Receptor | >10,000 | Rat | [11] |
| Dopamine D1 Receptor | >10,000 | N/A | [12] |
| Dopamine D2S Receptor | >10,000 | N/A | [12] |
| Adrenergic α1B Receptor | >10,000 | N/A | [12] |
| Adrenergic α2A Receptor | >10,000 | N/A | [12] |
| Adrenergic β1 Receptor | >10,000 | N/A | [12] |
| Adrenergic β2 Receptor | >10,000 | N/A | [12] |
| Histamine H1 Receptor | Ligand | N/A | [4] |
| Serotonin 5-HT1B/1D Receptor | Ligand | N/A | [4] |
| Mu-opioid Receptor | Minimal Affinity | N/A |
Experimental Protocols
Detailed Methodology 1: In Vitro Radioligand Displacement Assay for Sigma-1 Receptor Occupancy
This protocol is adapted from established methods for sigma-1 receptor binding assays.
Objective: To determine the in vitro occupancy of sigma-1 receptors by this compound.
Materials:
-
This compound
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist)
-
Non-specific binding control: Haloperidol
-
Membrane preparation from a tissue or cell line expressing sigma-1 receptors (e.g., guinea pig brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Displacement: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Detailed Methodology 2: In Vivo PET Imaging for NMDA Receptor Occupancy
This protocol provides a general framework for a PET study to assess this compound's occupancy of NMDA receptors.
Objective: To quantify the in vivo occupancy of NMDA receptors by this compound in a living subject.
Materials:
-
This compound
-
PET radiotracer for NMDA receptors (e.g., a suitable antagonist radioligand)
-
PET/CT or PET/MR scanner
-
Arterial line for blood sampling (for kinetic modeling)
-
Image analysis software
Procedure:
-
Subject Preparation: Subjects should be fasted and have an arterial line placed for blood sampling.
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of the NMDA receptor radiotracer.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.
-
-
Drug Administration: Administer a single dose of this compound.
-
Post-Dose Scan:
-
After a predetermined time following drug administration (based on pharmacokinetics), perform a second PET scan identical to the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with an anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including areas with high NMDA receptor density (e.g., hippocampus, cortex) and a reference region with low density (e.g., cerebellum).
-
Apply a suitable kinetic model (e.g., two-tissue compartment model) to the PET data to estimate the binding potential (BP_ND_) in each ROI for both the baseline and post-dose scans.
-
-
Occupancy Calculation: Calculate the receptor occupancy (RO) in each ROI using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
Visualizations
Signaling Pathway and Off-Target Interactions
Caption: this compound's primary and key off-target interactions.
Experimental Workflow for Receptor Occupancy
Caption: General workflow for this compound receptor occupancy studies.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting guide for high non-specific binding in vitro.
References
- 1. An extension of hypotheses regarding rapid-acting, treatment-refractory, and conventional antidepressant activity of dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dextromethorphan: A Review of N‐methyl‐d‐aspartate Receptor Antagonist in the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Refining behavioral endpoints for Deudextromethorphan efficacy in Alzheimer's models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the efficacy of deudextromethorphan in preclinical Alzheimer's disease (AD) models.
General Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dextromethorphan?
A1: this compound (d6-DM) is a deuterated form of dextromethorphan (DM). Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification slows down the rate of metabolism by the cytochrome P450 enzyme CYP2D6, leading to increased bioavailability and a longer plasma half-life compared to standard dextromethorphan.[1][2] This allows for more stable plasma concentrations, which is advantageous for experimental reproducibility.
Q2: What is the proposed mechanism of action for this compound in the context of Alzheimer's disease?
A2: The therapeutic potential of this compound in Alzheimer's disease is believed to be multifactorial. Its primary mechanisms include:
-
NMDA Receptor Antagonism: It acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which may help to reduce the glutamatergic excitotoxicity implicated in AD pathology.[3][4]
-
Sigma-1 Receptor Agonism: It is an agonist for the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum that plays a role in regulating calcium homeostasis, reducing ER stress, and promoting neuroprotection.[5][6][7]
-
Inhibition of Serotonin and Norepinephrine Reuptake: This action may contribute to alleviating behavioral and psychological symptoms associated with dementia.[4][8]
Q3: Why is this compound often co-administered with quinidine in clinical formulations like AVP-786?
A3: Quinidine is a potent inhibitor of the CYP2D6 enzyme.[1][9] Its co-administration with this compound is a pharmacokinetic strategy to further block the metabolic breakdown of this compound, thereby increasing its systemic exposure and ensuring therapeutic concentrations can be reached and maintained.[2][9] For preclinical models, researchers must decide whether to administer this compound alone to study its direct effects or in combination with a CYP2D6 inhibitor to better mimic the clinical formulation.
Proposed Signaling Pathway of this compound
The diagram below illustrates the primary molecular targets of this compound relevant to Alzheimer's disease pathology.
Caption: Proposed mechanism of this compound in AD.
Troubleshooting Guide: Y-Maze Spontaneous Alternation
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.[10]
FAQs & Troubleshooting
-
Q: My Alzheimer's model mice are not showing a deficit in spontaneous alternation at baseline. What should I check?
-
A: Verify the age of the mice. Cognitive deficits in many AD models are age-dependent.[10][11] Ensure the animals are old enough for the pathology to manifest behaviorally. Also, check for confounding factors like stress from handling or transport, which can affect exploratory behavior. The testing environment should be free from strong odors, loud noises, and excessive light.[12]
-
-
Q: I am observing high variability in arm entries between animals. How can I reduce this?
-
A: High variability can stem from inconsistent handling or placement in the maze. Always place the mouse in the center of the maze, facing the same arm at the start of each trial.[13] Ensure the maze is cleaned thoroughly between each animal (e.g., with 10-70% ethanol) to eliminate olfactory cues from the previous subject.[12]
-
-
Q: this compound treatment appears to be increasing locomotor activity, confounding the alternation results. How do I interpret this?
-
A: It is crucial to analyze the total number of arm entries as a measure of locomotor activity.[14] If the drug significantly increases arm entries, it may be masking or artificially altering the alternation percentage. Report both total arm entries and the percentage of spontaneous alternation. Consider running an open-field test to separately assess locomotor effects.
-
Y-Maze Experimental Workflow
Caption: Standard workflow for the Y-maze spontaneous alternation test.
Y-Maze Protocol
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Trial Initiation: Gently place the mouse at the center of the three-armed maze.
-
Exploration: Allow the mouse to freely explore the maze for a single 5 to 8-minute session.[10] The entire session should be recorded by an overhead camera for later analysis.
-
Trial Termination: After the session, carefully return the mouse to its home cage.
-
Cleaning: Thoroughly clean the maze with 10-70% ethanol and dry it completely to remove any scent cues before testing the next animal.[12]
-
Scoring: An arm entry is counted when all four paws of the mouse are within an arm. A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB). The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[14]
Table 1: Example Y-Maze Data
| Group | N | Total Arm Entries (Mean ± SEM) | Spontaneous Alternation (%) (Mean ± SEM) |
| Wild Type + Vehicle | 12 | 25.3 ± 1.8 | 72.5 ± 3.1 |
| AD Model + Vehicle | 12 | 24.9 ± 2.1 | 51.2 ± 2.8 |
| AD Model + d6-DM | 12 | 26.1 ± 1.9 | 65.8 ± 3.5# |
| p<0.05 vs Wild Type; #p<0.05 vs AD Model + Vehicle. Data are for illustrative purposes. |
Troubleshooting Guide: Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to study hippocampal-dependent spatial learning and memory.[15][16]
FAQs & Troubleshooting
-
Q: My mice are floating passively or swimming along the edge of the pool (thigmotaxis). What does this mean?
-
A: This can indicate high stress, lack of motivation, or sensory-motor deficits. Ensure the water temperature is maintained at a comfortable level (e.g., 22°C).[15] A visible platform test, where the platform is raised above the water surface, should be conducted first to screen for visual or motor impairments that would prevent the mouse from performing the task.[17] If thigmotaxis persists, it may be a behavioral phenotype of your specific mouse model that needs to be noted.
-
-
Q: I'm not seeing a learning curve (i.e., no decrease in escape latency) across training days, even in my wild-type controls.
-
A: This suggests a problem with the experimental setup. Ensure there are sufficient, high-contrast spatial cues visible from the water level around the room and that they remain in the same position throughout the experiment.[15] The platform should be stable and submerged just below the surface (approx. 1 cm). Also, verify that the water is made opaque (e.g., with non-toxic white paint for dark mice) so the platform is not visible.[15]
-
-
Q: The probe trial results (time in target quadrant) are not significant, despite seeing a good learning curve during acquisition.
-
A: This could indicate a memory consolidation or retrieval deficit. Ensure the probe trial is conducted shortly after the last training session (e.g., within 24 hours). Also, check that the platform was removed for the probe trial. Analyze secondary measures like platform crossings to strengthen the analysis. If the effect is still absent, it may indicate that the treatment improves procedural learning but not long-term spatial memory.
-
MWM Experimental Workflow
References
- 1. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 2. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Association Between Dextromethorphan Use and the Risk of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Alzheimer's Disease-Related Cognitive Deficits with sigma1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geriatricsuamsrioa.org [geriatricsuamsrioa.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. albany.edu [albany.edu]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency of Deudextromethorphan and Dextromethorphan on NMDA Receptors: A Guide for Researchers
This guide provides a detailed comparison of the potency of deudextromethorphan and dextromethorphan as N-methyl-D-aspartate (NMDA) receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, methodologies, and relevant signaling pathways.
Introduction
Dextromethorphan (DXM) is a well-known non-competitive antagonist of the NMDA receptor, widely used as an antitussive.[1][2] Its interaction with the NMDA receptor is also implicated in its neuroprotective effects and potential for other therapeutic applications.[1][3] this compound (d-DXM), a deuterated analog of dextromethorphan, has been developed to alter the drug's pharmacokinetic profile.[4] This guide examines the comparative potency of these two compounds on NMDA receptors, drawing upon available experimental data.
Dextromethorphan is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, dextrorphan.[5][6][7] Dextrorphan is a significantly more potent NMDA receptor antagonist than dextromethorphan itself.[5][6][8][9] The deuteration of dextromethorphan in this compound hinders its metabolism by CYP2D6, leading to a reduced formation of dextrorphan.[4] This alteration in metabolism has direct consequences on the overall pharmacodynamic effect at the NMDA receptor.
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of dextromethorphan, this compound, and their respective metabolites at the NMDA receptor.
| Compound | Parameter | Value | Species/Tissue |
| Dextromethorphan | IC50 | 4 µM | Cultured rat hippocampal pyramidal neurons |
| IC50 | 0.55 µM | Cultured rat cortical neurons[10] | |
| Ki | 1680 nM | Human frontal cortex (PCP binding site)[11][12] | |
| Ki | 2246 nM | Rat (PCP binding site)[11] | |
| pIC50 | 5.88 | Wistar rat brain membranes[11] | |
| This compound | IC50 | ~2-fold higher than Dextromethorphan | NMDA receptors with NR2D subunit[5] |
| Dextrorphan | Affinity | ~10-fold higher than Dextromethorphan | NMDA receptor (PCP binding site)[8][12] |
| Deuterated Dextrorphan | IC50 | 16-fold higher than Dextrorphan | NMDA receptors with NR2D subunit[5] |
IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a higher potency. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor. A lower Ki indicates a higher binding affinity and potency.
Experimental Protocols
The data presented above are primarily derived from in vitro electrophysiology and radioligand binding assays. Below is a generalized description of these experimental protocols.
In Vitro Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the NMDA receptor channel and how it is affected by the compounds.
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal or cortical neurons) are prepared and maintained in appropriate media.
-
Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured to allow for electrical access to the entire cell.
-
NMDA Receptor Activation: The NMDA receptor is activated by applying its agonists, such as glutamate and glycine, to the cell.
-
Drug Application: Dextromethorphan, this compound, or their metabolites are applied at varying concentrations.
-
Data Acquisition: The resulting electrical currents are recorded and analyzed to determine the inhibitory effect of the compounds on the NMDA receptor-mediated currents and to calculate the IC50 value.[10][13]
Radioligand Binding Assay
This method is used to determine the binding affinity of the compounds to the NMDA receptor.
-
Membrane Preparation: Brain tissue (e.g., rat or human frontal cortex) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.[11]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801 or [3H]TCP for the PCP binding site).[11]
-
Competition Binding: The assay is performed in the presence of varying concentrations of the unlabeled test compounds (dextromethorphan or this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki value can be calculated.[11]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of dextromethorphan and the mechanism of NMDA receptor antagonism.
Caption: Metabolic conversion of dextromethorphan and this compound.
References
- 1. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Dextromethorphan inhibits NMDA-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/quinidine - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Deuteration may reduce the efficacy of dextromethorphan in treating agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An extension of hypotheses regarding rapid-acting, treatment-refractory, and conventional antidepressant activity of dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of Deudextromethorphan and Risperidone in Models of Agitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for deudextromethorphan and the atypical antipsychotic risperidone in animal models relevant to agitation. While direct head-to-head preclinical studies are not available in the current literature, this document synthesizes the existing evidence from independent studies to offer an objective comparison of their pharmacological profiles and efficacy in established models of aggression and hyperactivity.
Executive Summary
Agitation is a common and challenging neuropsychiatric symptom in various disorders, including Alzheimer's disease and schizophrenia. This guide examines the preclinical evidence for two pharmacological agents with distinct mechanisms of action: this compound, a deuterated analog of dextromethorphan with primary activity as an NMDA receptor antagonist and sigma-1 receptor agonist, and risperidone, a well-established atypical antipsychotic that acts as a potent serotonin 5-HT2A and dopamine D2 receptor antagonist.
The available preclinical data indicate that risperidone has been more extensively studied in animal models of aggression and has demonstrated efficacy in reducing aggressive behaviors. The preclinical evidence for this compound in similar models is limited. The findings from hyperactivity models for both compounds are complex and appear to be highly dependent on the experimental context, such as acute versus chronic dosing and the developmental stage of the animal.
Mechanisms of Action
The differing mechanisms of action of this compound and risperidone suggest distinct approaches to modulating the neurobiological underpinnings of agitation.
This compound: The precise mechanism of action for its anti-agitation effects is not fully elucidated but is thought to involve the modulation of glutamatergic and serotonergic systems.[1] Its primary pharmacological activities include:
-
NMDA Receptor Antagonism: By blocking the N-methyl-D-aspartate (NMDA) receptor, this compound can modulate excitatory glutamatergic neurotransmission.[2]
-
Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, can influence various downstream signaling pathways and neuronal function.
-
Serotonin and Norepinephrine Reuptake Inhibition: Similar to some antidepressants, this action can increase the synaptic availability of these neurotransmitters.[3]
Risperidone: As a second-generation antipsychotic, risperidone's effects are primarily attributed to its potent antagonism of dopamine and serotonin receptors.[4][5][6]
-
Serotonin 5-HT2A Receptor Antagonism: High-affinity blockade of these receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against a broad range of symptoms with a lower risk of extrapyramidal side effects compared to older antipsychotics.
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be crucial for its antipsychotic and anti-aggressive effects.
-
Other Receptor Activity: Risperidone also has antagonist activity at α1- and α2-adrenergic and H1-histaminergic receptors, which may contribute to its sedative and anxiolytic properties.[4]
Preclinical Efficacy in a Model of Aggression: The Resident-Intruder Test
The resident-intruder test is a standard preclinical model for assessing unprovoked, species-typical aggression. In this paradigm, a male rodent (the "resident") that has established its home cage as its territory is confronted with an unfamiliar male "intruder," and the ensuing aggressive behaviors of the resident are quantified.
While data for this compound in this model is lacking, studies on risperidone have demonstrated its ability to reduce aggressive behaviors.
Table 1: Effects of Risperidone in the Resident-Intruder Model of Aggression
| Study Population | Drug/Dose | Key Findings | Citation |
| Male APP/PS1 mice (Alzheimer's model) | Risperidone | Significantly increased attack latency and decreased the frequency of attacks compared to vehicle. | [7] |
| Socially isolated male OF1 strain mice | Risperidone (0.1 mg/kg) | Decreased threat and attack behaviors. | [8] |
Note: No preclinical studies evaluating this compound or dextromethorphan in the resident-intruder model of aggression were identified.
Preclinical Data in a Model of Hyperactivity: Amphetamine-Induced Hyperactivity
The administration of psychostimulants like amphetamine induces a state of hyperlocomotion in rodents, which is often used as a model to screen for antipsychotic activity. A reduction in amphetamine-induced hyperactivity is a predictive indicator of antipsychotic efficacy.
The available data for both dextromethorphan and risperidone in this model are complex and at times contradictory, suggesting that the effects are highly dependent on the specific experimental design.
-
Dextromethorphan: One study reported that dextromethorphan potentiated d-amphetamine-induced behavioral effects in rats.[5] This finding does not align with the expected profile of a drug intended to treat agitation. The authors suggest this could be due to interactions with NMDA receptors or metabolic enzymes.[5]
-
Risperidone: The effects of risperidone in this model appear to vary based on the treatment regimen. While acute administration of a 1.0 mg/kg dose has been reported to reduce amphetamine-induced hyperactivity by 50%,[4] studies involving chronic or early-life administration have shown that it can lead to a heightened locomotor response to amphetamine in adulthood.[4][6][9] Furthermore, one study found that while risperidone reduced amphetamine-induced self-injurious behavior, it did not decrease the associated hyperactivity.[10]
Due to the variability in experimental protocols and outcomes, a direct quantitative comparison in a table format would be misleading.
Experimental Protocols
Resident-Intruder Test for Aggression
This protocol is a generalized representation based on methodologies described in the cited literature.[3][7][11][12]
-
Animal Model: Male mice or rats are individually housed for a period of several weeks to establish residency and territorial behavior. Often, a female is housed with the male to enhance territoriality, and then removed prior to testing.
-
Drug Administration: The resident animal is administered the test compound (e.g., risperidone) or vehicle via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Intruder Introduction: A smaller, unfamiliar male (the intruder) is introduced into the resident's home cage.
-
Behavioral Observation: The interaction is typically recorded for a set duration (e.g., 10 minutes). An observer, blinded to the treatment condition, scores various aggressive and social behaviors.
-
Quantitative Endpoints:
-
Latency to first attack: The time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: The total count of aggressive encounters during the observation period.
-
Duration of aggression: The total time the resident spends engaged in aggressive behaviors (e.g., biting, chasing, wrestling).
-
Social and exploratory behaviors: Time spent in non-aggressive social interactions (e.g., sniffing) and general exploration are also measured to assess for non-specific sedative effects.
-
Amphetamine-Induced Hyperactivity
This protocol is a generalized representation of the methodologies used in the cited studies.[4]
-
Animal Model: Typically, adult male rats or mice are used.
-
Habituation: Animals are habituated to the testing environment, which is usually an open-field arena equipped with infrared beams to automatically track locomotor activity.
-
Drug Administration:
-
Pre-treatment: Animals are administered the test compound (e.g., risperidone, dextromethorphan) or vehicle.
-
Psychostimulant Challenge: After a set pre-treatment time, the animals are administered d-amphetamine (or saline for control groups).
-
-
Locomotor Activity Measurement: Immediately following the amphetamine injection, the animals are placed back into the open-field arena, and their locomotor activity is recorded for a specified period (e.g., 90-120 minutes).
-
Quantitative Endpoints:
-
Total distance traveled: The overall distance the animal moves during the recording session.
-
Horizontal activity: The number of times the animal breaks the infrared beams in the horizontal plane.
-
Vertical activity (rearing): The number of times the animal rears up on its hind legs.
-
Stereotyped behaviors: The presence and intensity of repetitive, non-goal-directed behaviors (e.g., sniffing, gnawing, head weaving) can also be scored.
-
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways for this compound and risperidone.
Caption: Generalized workflow for a preclinical agitation study.
References
- 1. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Early-life risperidone enhances locomotor responses to amphetamine during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. Effects of risperidone and SCH 23390 on isolation-induced aggression in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resident intruder paradigm-induced aggression relieves depressive-like behaviors in male rats subjected to chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpha(2A)-Adrenoceptors regulate d-amphetamine-induced hyperactivity and behavioural sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Deudextromethorphan's Potential in Alzheimer's: A Comparative Analysis in a Transgenic Mouse Model
For Immediate Release
This guide provides a comparative analysis of the potential efficacy of deudextromethorphan for Alzheimer's disease, drawing upon its known neuroprotective mechanisms and comparing its potential performance with other N-methyl-D-aspartate (NMDA) receptor antagonists that have been evaluated in a transgenic mouse model of Alzheimer's disease. This compound, a deuterated analog of dextromethorphan, is engineered to have a longer half-life, potentially enhancing its therapeutic effects. Its primary mechanisms of action relevant to Alzheimer's disease include NMDA receptor antagonism, sigma-1 receptor agonism, and the inhibition of microglial activation, which plays a crucial role in neuroinflammation.[1][2]
While direct preclinical studies of this compound in transgenic Alzheimer's mouse models are not yet widely published, its parent compound, dextromethorphan, has been shown to possess neuroprotective properties.[1] It is known to be a weak, uncompetitive NMDA receptor antagonist and a sigma-1 receptor agonist.[1] Furthermore, dextromethorphan has demonstrated the ability to inhibit the activation of microglia, the brain's resident immune cells, thereby reducing the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), nitric oxide, and superoxide free radicals.[3]
To provide a data-driven comparison, this guide will present findings from a study on other NMDA receptor antagonists, UB-ALT-EV and memantine, in the 5XFAD transgenic mouse model of Alzheimer's disease. This model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease. The data from this study will serve as a proxy to illustrate the potential therapeutic outcomes of targeting the NMDA receptor pathway in a relevant preclinical model.
Comparative Efficacy in the 5XFAD Mouse Model
The following tables summarize the performance of NMDA receptor antagonists in the 5XFAD mouse model, a well-established model for familial Alzheimer's disease.
Cognitive Performance: Novel Object Recognition Test (NORT)
The Novel Object Recognition Test assesses learning and memory. An increase in the discrimination index indicates improved cognitive function.
| Treatment Group | Discrimination Index (%) | p-value vs. 5XFAD Control |
| Wild-Type (WT) | 65.2 ± 3.1 | < 0.001 |
| 5XFAD Control | 48.5 ± 2.5 | - |
| 5XFAD + UB-ALT-EV | 62.1 ± 2.8 | < 0.01 |
| 5XFAD + Memantine | 59.8 ± 3.0 | < 0.05 |
Data adapted from a study on NMDA receptor antagonists in 5XFAD mice and is intended for comparative purposes.[4]
Neuropathological Outcomes: Amyloid-β Plaque Deposition
Immunohistochemical analysis was used to quantify the area of the cortex covered by amyloid-beta plaques.
| Treatment Group | Aβ Plaque Area (%) | p-value vs. 5XFAD Control |
| 5XFAD Control | 12.3 ± 1.1 | - |
| 5XFAD + UB-ALT-EV | 7.8 ± 0.9 | < 0.01 |
| 5XFAD + Memantine | 8.5 ± 1.0 | < 0.05 |
Data adapted from a study on NMDA receptor antagonists in 5XFAD mice and is intended for comparative purposes.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animals and Treatment
-
Animal Model: Male 5XFAD transgenic mice and wild-type littermates.
-
Treatment: Vehicle, UB-ALT-EV (1 mg/kg), or Memantine (10 mg/kg) administered orally once daily for 3 months, starting at 3 months of age.
Behavioral Testing: Novel Object Recognition Test (NORT)
-
Habituation: Mice are individually habituated to an open-field arena (40x40x40 cm) for 10 minutes for two consecutive days.
-
Training Phase: On the third day, two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.
-
Test Phase: One hour after the training phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. The discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100.
Histology and Immunohistochemistry for Aβ Plaques
-
Tissue Preparation: Following the final behavioral test, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution.
-
Sectioning: Brains are sectioned coronally at 40 μm thickness using a cryostat.
-
Immunostaining:
-
Free-floating sections are washed in PBS.
-
Antigen retrieval is performed by incubating sections in 70% formic acid for 15 minutes.
-
Sections are blocked in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC) reagent.
-
The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
-
Image Analysis: Images of the cortex are captured using a bright-field microscope. The percentage of the area covered by Aβ plaques is quantified using image analysis software (e.g., ImageJ).[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at 14,000 rpm for 30 minutes at 4°C.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight.[6][7][8][9][10]
-
The plate is washed and blocked with a blocking buffer.
-
Brain homogenate samples and TNF-α standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.
-
-
Data Analysis: The concentration of TNF-α in the samples is calculated based on the standard curve.[6][7][8][9][10]
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in the context of Alzheimer's disease.
Caption: Overview of this compound's multimodal mechanism of action.
Caption: Proposed experimental workflow for evaluating this compound.
References
- 1. The Association Between Dextromethorphan Use and the Risk of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of Analytical Methods for Deudextromethorphan Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of deudextromethorphan in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical efficacy studies. This guide provides a comparative overview of validated analytical methodologies, primarily established for its non-deuterated analog, dextromethorphan, which are readily adaptable for this compound.
This compound, a deuterated analog of dextromethorphan, exhibits a similar analytical profile. The methods detailed below, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV), offer a range of options to suit varying requirements for sensitivity, selectivity, and throughput.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated methods for the quantification of dextromethorphan and its metabolites, which can be considered indicative for this compound analysis.
Table 1: Performance of LC-MS/MS Methods
| Analyte(s) | Matrix | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Dextromethorphan, Dextrorphan | Human Plasma | 5 pg/mL | 4 orders of magnitude | < 12% | Within 10% of nominal | [1][2] |
| Dextromethorphan, Dextrorphan, 3-methoxymorphinan, 3-hydroxymorphinan | Human Plasma | 0.500 nM | 0.500-100 nM | < 11.6% | 92.7-110.6% | [3] |
| Dextromethorphan, Dextrorphan | Rat Plasma | 0.1 ng/mL | Not specified | Excellent | Good | [4] |
| Dextromethorphan, Dextrorphan | Rat Plasma | 1 ng/mL | 1-500 ng/mL (DXM), 1-250 ng/mL (DXO) | < 9.80% | 96.35-106.39% | [5] |
| Dextromethorphan, Dextrorphan | Rat Plasma | 0.196 ng/mL (DXM), 0.102 ng/mL (DXO) | 0.196-403.356 ng/mL (DXM), 0.102-209.017 ng/mL (DXO) | Not specified | Not specified | [6] |
| Dextromethorphan, Alprazolam, Caffeine, Tolbutamide | Human Serum | 0.05 ng/mL | 0.05-30 ng/mL | < 13% | < 13% | [7] |
Table 2: Performance of GC-MS and HPLC-UV Methods
| Method | Analyte(s) | Matrix | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| GC-MS | Dextromethorphan, Dextrorphan, 3-methoxymorphinan, 3-hydroxymorphinan | Human Plasma, Urine | 10 ng/mL | Not specified | < 9.91% | 91.76-106.27% | [8] |
| GC-MS | Dextromethorphan, Dextrorphan | Urine, Oral Fluid | 1 ng/mL | Not specified | < 5% | Not specified | [9] |
| HPLC-UV | Dextromethorphan | Syrup | 1.38 x 10-2 µg/mL | 0.0776 - 0.1163 mg/mL | < 2% | Close to 100% | [10] |
| RP-HPLC | Dextromethorphan, Quinidine | Bulk, Tablets | Not specified | 1-30 µg/mL | Not specified | Not specified | [11] |
Experimental Protocols
LC-MS/MS Method for Dextromethorphan and Metabolites in Human Plasma[3]
-
Sample Preparation: A 200 µL aliquot of human lithium heparinized plasma is subjected to liquid-liquid extraction with 1 mL of n-butylchloride after the addition of 20 µL of 4% (v/v) ammonium hydroxide and 100 µL of stable labeled isotopic internal standards in acetonitrile.
-
Chromatography:
-
Column: Aquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm
-
Mobile Phase: Gradient of acetonitrile
-
Flow Rate: 0.250 mL/min
-
Run Time: 7 minutes
-
-
Mass Spectrometry:
-
Ionization: Multiple reaction monitoring (MRM)
-
Transitions:
-
Dextromethorphan: m/z 272 > 215
-
Dextrorphan: m/z 258 > 133
-
3-methoxymorphinan: m/z 258 > 213
-
3-hydroxymorphinan: m/z 244 > 157
-
-
GC-MS Method for Dextromethorphan and Metabolites in Biological Matrices[8]
-
Sample Preparation: The method utilizes a SIM GC/MS approach without derivatization for the simultaneous determination in human plasma, urine, and in vitro incubation matrices.
-
Gas Chromatography-Mass Spectrometry: Specific details on the column, temperature program, and mass spectrometric parameters were not available in the abstract. However, the method was validated for linearity, precision, and accuracy.
HPLC-UV Method for Dextromethorphan in Syrup[10]
-
Sample Preparation: Synthetic mixtures of the drug product components are prepared at different concentration levels. An appropriate amount is weighed, dissolved in purified water, sonicated, and filtered prior to injection.
-
Chromatography:
-
Column: RP-18, Nucleodur (250 mm × 4 mm, 5 µm)
-
Mobile Phase: Acetonitrile/methanol (70:30 v/v) with sodium docusate and ammonium nitrate, pH = 3.4
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm
-
Temperature: 50°C
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the bioanalytical quantification of this compound.
Caption: Bioanalytical workflow for this compound quantification.
References
- 1. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijpsr.com [ijpsr.com]
A Comparative Analysis of Deudextromethorphan and Dextromethorphan/Quinidine Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two drug formulations containing dextromethorphan: deudextromethorphan combined with quinidine (AVP-786), an investigational agent, and the approved combination of dextromethorphan with quinidine (Nuedexta). This objective analysis is supported by experimental data to inform research and drug development in neurology and psychiatry.
Introduction
Dextromethorphan is a widely recognized N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist.[1][2] Its therapeutic potential is expanded by co-administration with quinidine, a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[3] This inhibition significantly reduces the first-pass metabolism of dextromethorphan, thereby increasing its plasma concentration and central nervous system bioavailability.[4][5]
This compound (also known as d6-dextromethorphan) is a deuterated form of dextromethorphan. This structural modification, the replacement of hydrogen atoms with deuterium, is designed to alter the drug's metabolic pathway.[6] Specifically, deuteration makes the molecule less susceptible to metabolism by CYP2D6.[7] This key difference allows for the combination of this compound with a lower dose of quinidine to achieve comparable plasma concentrations of dextromethorphan to the higher quinidine dose formulation.[8] The primary rationale for developing this compound/quinidine is to minimize the potential for drug-drug interactions and cardiac side effects associated with higher doses of quinidine.
Pharmacokinetic Profile Comparison
The following tables summarize the key pharmacokinetic parameters for dextromethorphan when administered as this compound/quinidine (AVP-786) and dextromethorphan/quinidine (Nuedexta). While specific quantitative data for AVP-786 is not publicly available in detail, the provided information is based on the established principles of its deuteration and the results of clinical trials.
Table 1: Pharmacokinetic Parameters of Dextromethorphan
| Parameter | This compound/Quinidine (AVP-786) | Dextromethorphan/Quinidine (Nuedexta) |
| Time to Maximum Concentration (Tmax) | Similar to Nuedexta | 3-4 hours[2][4][5] |
| Elimination Half-Life (t½) | Expected to be prolonged due to reduced metabolism[8] | Approximately 13 hours[2][3][4] |
| Area Under the Curve (AUC) | Achieves comparable steady-state plasma concentrations to AVP-923 (an earlier formulation of dextromethorphan/quinidine) with a lower quinidine dose. | Dose-dependent increase; approximately 20-fold higher with quinidine compared to dextromethorphan alone.[4] |
Table 2: Quinidine Component Comparison
| Feature | This compound/Quinidine (AVP-786) | Dextromethorphan/Quinidine (Nuedexta) |
| Quinidine Dose | Lower dose | Higher dose |
| Rationale for Inclusion | CYP2D6 inhibition to increase dextromethorphan bioavailability | CYP2D6 inhibition to increase dextromethorphan bioavailability |
| Potential for Adverse Effects | Reduced potential for quinidine-related side effects and drug interactions | Higher potential for dose-related side effects and drug interactions |
Experimental Protocols
The pharmacokinetic data for both formulations were primarily generated from Phase 1 and Phase 3 clinical trials involving healthy volunteers and patient populations.
Study Design
The studies were typically randomized, double-blind, placebo-controlled trials. Participants were administered single or multiple doses of the respective drug combinations. Blood samples were collected at predetermined time points post-administration to characterize the plasma concentration-time profiles of dextromethorphan, its major metabolite dextrorphan, and quinidine.
Subject Population
Initial pharmacokinetic studies were conducted in healthy adult volunteers. Subsequent studies in patient populations, such as those with pseudobbar affect or agitation in Alzheimer's disease, further characterized the pharmacokinetics in the target therapeutic areas.
Dosing Regimens
For Nuedexta, approved dosing for pseudobbar affect is typically initiated with one capsule (20 mg dextromethorphan/10 mg quinidine) once daily for seven days, followed by twice-daily administration.[9] Clinical trials for AVP-786 have investigated various doses of this compound with a lower dose of quinidine.
Bioanalytical Method
The quantification of dextromethorphan, dextrorphan, and quinidine in plasma samples is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10][11][12][13]
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes of interest.[11][14]
Chromatographic Separation: The extracted samples are then injected into an HPLC system equipped with a C18 or other suitable analytical column to separate dextromethorphan, dextrorphan, and quinidine from endogenous plasma components.
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each compound.
Signaling Pathways and Experimental Workflow
The therapeutic effects of dextromethorphan are attributed to its interaction with multiple signaling pathways in the central nervous system. The following diagrams illustrate the key mechanisms of action and a typical experimental workflow for pharmacokinetic analysis.
Caption: Dextromethorphan's dual mechanism of action.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Nuedexta (dextromethorphan/quinidine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Dextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 4. Nuedexta for the Treatment Of Pseudobulbar Affect: A Condition of Involuntary Crying or Laughing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. alzforum.org [alzforum.org]
- 7. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 8. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
In Vivo Validation of Deudextromethorphan Target Engagement Using PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data relevant to the in vivo validation of deudextromethorphan's target engagement using Positron Emission Tomography (PET) imaging. This compound, the deuterated form of dextromethorphan, is in development for various neurological and psychiatric conditions. Its primary pharmacological actions are mediated through the sigma-1 receptor (S1R) and the N-methyl-D-aspartate (NMDA) receptor. While direct PET imaging studies validating this compound's target engagement are not yet published, this guide draws comparisons from studies on dextromethorphan and other relevant compounds that target the S1R and NMDA receptors.
Data Presentation: Comparative Analysis of Target Engagement
The following tables summarize key quantitative data for this compound's primary targets and the PET radioligands used to image them.
Table 1: Sigma-1 Receptor (S1R) Ligand Affinities and PET Radiotracer Characteristics
| Compound/Radioligand | Affinity (Ki, nM) | Receptor Selectivity | PET Isotope | Key In Vivo Findings |
| Dextromethorphan | 205 (S1R) | Moderate for S1R; also binds to NMDA receptors | - | Shows antidepressant-like effects mediated by S1R.[1][2] |
| This compound | Not yet reported | Presumed similar to dextromethorphan | - | In clinical trials for agitation in Alzheimer's disease.[3] |
| [11C]SA4503 | 4.0 - 4.6 | High for S1R | 11C | Successfully used to visualize S1R in the human brain and measure receptor occupancy of other drugs.[4] |
| [18F]Fluspidine | Not specified | High for S1R | 18F | Shows promising properties for in vivo S1R imaging.[4] |
| [18F]FTC-146 | Not specified | Highly specific for S1R | 18F | Used to detect S1R upregulation in inflamed, painful tissues.[5] |
| Haloperidol | Not specified | Binds to S1R and D2 receptors | - | Oral administration led to ~80% S1R occupancy as measured by [11C]SA4503 PET.[4] |
Table 2: NMDA Receptor Ligand Affinities and PET Radiotracer Characteristics
| Compound/Radioligand | Affinity (IC50, µM) | Receptor Subtype Selectivity | PET Isotope | Key In Vivo Findings |
| Dextromethorphan | 4 (for reduction of NMDA-evoked Ca2+ influx) | Non-competitive antagonist | - | Produces ethanol-like subjective effects, suggesting NMDA receptor interaction.[6][7] |
| This compound | Not yet reported | Presumed similar to dextromethorphan | - | Investigational for various neuropsychiatric disorders. |
| [18F]GE-179 | Not specified | Binds to the open, activated NMDA receptor channel | 18F | Used to assess in vivo activation of NMDA receptors in health and disease.[8] |
| [11C]CNS 5161 | 19 nM (vs [3H]TCP) | PCP-binding site | 11C | Used in human PET studies to assess NMDA receptor activity.[9] |
| [18F]PK-209 | High affinity for PCP site | PCP-binding site | 18F | Evaluated in humans, but showed insufficient reproducibility and specificity.[10] |
| Ketamine | Not specified | Non-competitive antagonist | - | Intravenous administration reduced [11C]GMOM binding by ~66% in the human brain.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below. These protocols provide a framework for designing and interpreting PET imaging studies for target engagement.
Protocol 1: In Vivo Sigma-1 Receptor Occupancy Study using PET
This protocol is based on studies measuring the receptor occupancy of drugs at the S1R using radiolabeled ligands like [11C]SA4503.
1. Radioligand Synthesis:
-
[11C]SA4503 is synthesized by the N-methylation of the corresponding desmethyl precursor with [11C]methyl iodide.
-
The final product is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for injection.
2. Animal/Human Subjects:
-
Studies can be conducted in preclinical models (e.g., rodents, non-human primates) or human volunteers.
-
For human studies, subjects are typically healthy volunteers or patients with a specific condition where S1R is implicated.
3. PET Imaging Procedure:
-
A baseline PET scan is acquired following the intravenous injection of the radioligand (e.g., [11C]SA4503).
-
Dynamic imaging is performed for 60-90 minutes to measure the time-activity curve of the radioligand in different brain regions.
-
Following the baseline scan, the subject is administered the therapeutic drug (e.g., this compound).
-
A second PET scan is performed after drug administration to measure the displacement of the radioligand from the S1R.
-
Alternatively, a single displacement scan can be performed where the therapeutic drug is administered during the PET scan.[11]
4. Data Analysis:
-
The PET data is reconstructed and co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.
-
The binding potential (BPND) of the radioligand in different ROIs is calculated from the time-activity curves.
-
Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan.
Protocol 2: In Vivo NMDA Receptor Engagement Study using PET
This protocol is based on studies using PET to assess NMDA receptor function and engagement by antagonists.
1. Radioligand Selection and Synthesis:
-
A suitable PET radioligand for the NMDA receptor is chosen, such as [18F]GE-179 for the open channel state or a ligand targeting the PCP binding site.
-
The radioligand is synthesized and prepared for injection following established protocols.
2. Study Design:
-
A baseline PET scan is performed to measure the baseline binding of the radioligand.
-
The subject is then treated with the NMDA receptor antagonist (e.g., this compound).
-
A post-dosing PET scan is conducted to assess the change in radioligand binding.
3. Imaging and Data Analysis:
-
Dynamic PET scans are acquired to generate time-activity curves.
-
The volume of distribution (VT) or other kinetic parameters are estimated for various brain regions.
-
Target engagement is quantified by the reduction in radioligand binding after drug administration.
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for validating target engagement.
Caption: this compound's dual mechanism of action.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 5. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Development of Radioligands for In Vivo Imaging of NMDA Receptors | Radiology Key [radiologykey.com]
- 10. First in human evaluation of [18F]PK-209, a PET ligand for the ion channel binding site of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antarosmedical.com [antarosmedical.com]
A Comparative Analysis of the Side-Effect Profiles of Deudextromethorphan and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of deudextromethorphan and its parent compound, dextromethorphan, drawing upon available clinical trial data. This compound, a deuterated analog of dextromethorphan, is designed to have altered pharmacokinetic properties, which may influence its safety and tolerability. This comparison aims to equip researchers and drug development professionals with a comprehensive understanding of the adverse event profiles of these two compounds.
Executive Summary
This compound, developed as AVP-786 in combination with quinidine, has been investigated for the treatment of agitation in Alzheimer's disease. Clinical trial data indicate that while generally well-tolerated, it is associated with a higher incidence of falls, diarrhea, urinary tract infections, and dizziness compared to placebo. Dextromethorphan, often combined with quinidine (marketed as Nuedexta) for the treatment of pseudobulbar affect, presents a similar side-effect profile, with dizziness and diarrhea being among the most frequently reported adverse events. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate a comparative understanding.
Data Presentation: Comparative Side-Effect Profiles
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound/quinidine (AVP-786) and dextromethorphan/quinidine (Nuedexta) compared to placebo. It is important to note that these data are compiled from separate studies with different patient populations and may not be directly comparable.
| Adverse Event | This compound/Quinidine (AVP-786) Incidence (%) | Dextromethorphan/Quinidine (Nuedexta) Incidence (%) | Placebo Incidence (%) (from AVP-786 trials) | Placebo Incidence (%) (from Nuedexta trials) |
| Falls | 8.6 - 9.1[1][2] | 8.6[3] | 2.8 - 3.9[1][3] | 3.9[3] |
| Diarrhea | 5.9[3] | 5.9 - 13.0[3][4] | 3.1[3] | 3.1[3] |
| Dizziness | 4.6[3] | 10.0 - 26.3[4][5] | 2.4[3] | 9.5[5] |
| Urinary Tract Infection | 5.3[3] | 5.0[4] | 3.9[3] | Not specified |
| Headache | Not specified | 5.0 - 9.9[6][7] | Not specified | Not specified |
| Nausea | Not specified | 5.0 - 11.8[7][8] | Not specified | Not specified |
| Cough | Not specified | 5.0[9] | Not specified | Not specified |
| Vomiting | Not specified | 5.0[4] | Not specified | Not specified |
| Asthenia (Weakness) | Not specified | 5.0[4] | Not specified | Not specified |
| Peripheral Edema | Not specified | 5.0[9] | Not specified | Not specified |
| Somnolence | Not specified | 7.2[7] | Not specified | Not specified |
| Fatigue | Not specified | 7.1[7] | Not specified | Not specified |
| Dry Mouth | Not specified | 5.1[7] | Not specified | Not specified |
Experimental Protocols
The data presented above are primarily derived from Phase 3 clinical trials for AVP-786 and pivotal trials for Nuedexta. Below are summaries of the methodologies for key studies.
AVP-786 for Agitation in Alzheimer's Disease (NCT03393520)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participants: Approximately 550 individuals aged 50-90 years with a diagnosis of probable Alzheimer's disease and clinically significant agitation.[10]
-
Intervention: Participants were randomized to receive one of two fixed doses of AVP-786 (this compound/quinidine) or placebo, administered orally twice daily for 12 weeks.[10]
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at week 12.[11]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[12]
Dextromethorphan/Quinidine (Nuedexta) for Pseudobulbar Affect
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[6]
-
Participants: 326 patients with amyotrophic lateral sclerosis (ALS) or multiple sclerosis (MS) and clinically significant pseudobulbar affect (PBA).[6]
-
Intervention: Patients were randomized to receive dextromethorphan 20 mg/quinidine 10 mg, dextromethorphan 30 mg/quinidine 10 mg, or placebo, administered twice daily.[6]
-
Primary Outcome Measures: The primary outcome was the change in the Center for Neurologic Study-Lability Scale (CNS-LS) score, which measures the frequency and severity of PBA episodes.[4]
-
Safety Assessments: Safety was evaluated by monitoring adverse events, laboratory parameters, vital signs, and ECGs throughout the study.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with the pharmacological action and potential side effects of this compound and dextromethorphan, as well as a generalized workflow for the clinical trials referenced.
Discussion
The available data suggests that both this compound and dextromethorphan, when co-administered with quinidine, exhibit similar side-effect profiles. The deuteration of dextromethorphan in AVP-786 is intended to alter its metabolism, potentially leading to more consistent plasma concentrations and a different side-effect profile.[13] However, the clinical trial data for AVP-786 in Alzheimer's-related agitation did not demonstrate a clear advantage in tolerability over what has been reported for dextromethorphan/quinidine in other indications.
The higher incidence of falls with both formulations is a notable concern, particularly in elderly or neurologically impaired patient populations.[1][3] This adverse event is likely linked to the central nervous system effects of the drugs, including dizziness and potential motor impairment.[5]
The gastrointestinal side effects, such as diarrhea and nausea, are also common with both compounds.[3][4] The underlying mechanisms for these effects are not fully elucidated but may involve off-target effects on gut motility or the central nervous system.
It is crucial for researchers and clinicians to consider these side-effect profiles in the context of the target patient population and the potential therapeutic benefits. Further direct comparative studies would be invaluable in providing a more definitive understanding of the relative safety of this compound and dextromethorphan.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. AVP-786 for Alzheimer's-related Agitation · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Nuedexta for the Treatment Of Pseudobulbar Affect: A Condition of Involuntary Crying or Laughing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy: Clinical trial results with NUEDEXTA [nuedextahcp.com]
- 7. An open-label multicenter study to assess the safety of dextromethorphan/quinidine in patients with pseudobulbar affect associated with a range of underlying neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the safety and efficacy of dextromethorphan/quinidine in the treatment of pseudobulbar affect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuedexta: Side effects and how to manage them [medicalnewstoday.com]
- 10. Otsuka reports data from Phase III Alzheimer's agitation trial [clinicaltrialsarena.com]
- 11. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
Deudextromethorphan's Therapeutic Profile: A Comparative Analysis Against Other NMDA Receptor Antagonists
A deep dive into the therapeutic window of deudextromethorphan, offering a comparative perspective against established N-methyl-D-aspartate (NMDA) receptor antagonists such as ketamine, memantine, and amantadine. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation, however, is implicated in a spectrum of neurological and psychiatric disorders. This has spurred the development of NMDA receptor antagonists as a promising therapeutic class. This compound, a deuterated analog of dextromethorphan, is an emerging contender in this class, currently under investigation for the treatment of agitation in patients with Alzheimer's disease. A critical determinant of a drug's clinical utility is its therapeutic window—the range between the minimum effective dose and the dose at which toxicity occurs. This guide provides a comparative analysis of the therapeutic window of this compound against other notable NMDA antagonists.
Quantitative Comparison of Pharmacokinetics and Therapeutic Dosing
To facilitate a direct comparison, the following tables summarize key pharmacokinetic parameters, established effective doses, and available data on the upper safe dosage limits for this compound and other selected NMDA antagonists.
Table 1: Pharmacokinetic Properties of Selected NMDA Antagonists
| Parameter | This compound (AVP-786)* | Ketamine | Memantine | Amantadine |
| Route of Administration | Oral | Intravenous, Intramuscular, Intranasal, Oral | Oral | Oral |
| Tmax (Peak Plasma Time) | ~3-4 hours | IV: seconds to minutes; IM: 1-5 min | IR: ~3-8 hours; ER: ~9-12 hours[1] | IR: ~2-4 hours[2][3]; ER: ~7.5-9.5 hours[4] |
| Half-life (t½) | Prolonged due to deuteration and quinidine co-administration | ~2.5-3 hours[5] | ~60-80 hours[6] | ~16-17 hours[2][3] |
| Metabolism | Primarily via CYP2D6 (inhibited by quinidine) | Primarily via CYP3A4 and CYP2B6 | Minimal hepatic metabolism | Not significantly metabolized |
| Excretion | Renal | Renal[5] | Primarily renal (unchanged)[6] | Primarily renal (unchanged) |
Note: this compound is administered with quinidine (as AVP-786) to inhibit its metabolism and increase plasma concentrations.
Table 2: Therapeutic Window Comparison of Selected NMDA Antagonists
| Drug | Indication | Effective Dose Range | Maximum Tolerated Dose / Maximum Recommended Dose |
| This compound (AVP-786) | Agitation in Alzheimer's Disease | d6-DM 18 mg/Q 4.9 mg to 42.63 mg/Q 4.9 mg twice daily[7] | Not explicitly defined in reviewed trials; doses up to 42.63 mg/4.9 mg were studied[7] |
| Ketamine | Treatment-Resistant Depression | 0.5 mg/kg to 1.0 mg/kg IV infusion[8][9] | Anesthetic doses are higher (e.g., 1-4.5 mg/kg IV)[10]; for depression, doses are sub-anesthetic. |
| Memantine | Alzheimer's Disease (moderate to severe) | IR: 10 mg twice daily; ER: 28 mg once daily[11][12][13] | IR: 20 mg/day; ER: 28 mg/day[12][14][15] |
| Amantadine | Parkinson's Disease | IR: 100 mg twice daily; ER: 129 mg to 322 mg once daily[16][17][18] | Up to 400 mg/day (IR) in some cases[17][19] |
Experimental Protocols
The evaluation of the therapeutic window of NMDA antagonists involves rigorous clinical trial methodologies. Below are summaries of protocols for key experiments cited in this guide.
Assessment of this compound (AVP-786) in Alzheimer's Agitation
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the efficacy, safety, and tolerability of AVP-786 for the treatment of agitation in patients with dementia of the Alzheimer's type[20][21][22].
Participant Population: Eligible participants were aged 50 to 90 years with a diagnosis of probable Alzheimer's disease and clinically significant, moderate to severe agitation[7][23].
Intervention: Participants were randomized to receive one of two fixed doses of AVP-786 (this compound/quinidine) or a placebo, administered orally twice daily for 12 weeks[7][22].
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at week 12. The CMAI is a standardized tool used to measure the frequency of agitated behaviors[24]. Secondary efficacy measures included the Neuropsychiatric Inventory (NPI) Agitation/Aggression domain score[25].
Safety and Tolerability Assessment: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study[20][23].
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of NMDA antagonists are rooted in their modulation of the glutamatergic signaling pathway. The following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical clinical trial workflow.
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: Generalized Clinical Trial Workflow for an NMDA Antagonist.
Discussion and Conclusion
The therapeutic window of an NMDA receptor antagonist is a critical determinant of its clinical success, balancing efficacy with the potential for adverse effects such as dissociative symptoms and cognitive impairment.
This compound (AVP-786) , through its unique formulation with quinidine and deuteration, aims to optimize the pharmacokinetic profile of dextromethorphan, thereby potentially widening its therapeutic window. The clinical trials in Alzheimer's agitation have explored specific dose ranges, providing initial insights into its efficacy and safety profile.
In comparison, ketamine exhibits a rapid and robust antidepressant effect but is associated with a narrow therapeutic window, with dissociative and psychotomimetic effects occurring at or near therapeutic doses for depression. Its use is generally limited to controlled clinical settings.
Memantine is characterized by a wider therapeutic window and better tolerability, making it suitable for chronic use in the elderly population with Alzheimer's disease. Its lower affinity for the NMDA receptor may contribute to its favorable side-effect profile but also potentially limits its efficacy in conditions requiring more robust receptor blockade.
Amantadine , with its established use in Parkinson's disease, also possesses a relatively favorable therapeutic window for its approved indications, though dose adjustments are often necessary, particularly in elderly patients and those with renal impairment.
References
- 1. mims.com [mims.com]
- 2. DailyMed - AMANTADINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies | springermedizin.de [springermedizin.de]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Study to Assess the Efficacy, Safety, and Tolerability of AVP-786 for the Treatment of Agitation in Patients With Dementia of the Alzheimer's Type [ctv.veeva.com]
- 8. Effective Ketamine Dosages for Treatment-resistant Depression Identified - Mass General Advances in Motion [advances.massgeneral.org]
- 9. Study Identifies Effective Ketamine Doses for Treatment-Resistant Depression | Technology Networks [technologynetworks.com]
- 10. drugs.com [drugs.com]
- 11. medcentral.com [medcentral.com]
- 12. drugs.com [drugs.com]
- 13. Memantine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Amantadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Amantadine: Side Effects, Dosage, Uses, and More [healthline.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. mims.com [mims.com]
- 20. Assessment of the Efficacy, Safety, and Tolerability of AVP-786 (this compound Hydrobromide [d6-DM]/Quinidine Sulfate [Q]) for the Treatment of Agitation in Patients With Dementia of the Alzheimer's Type, Trial ID 17-AVP-786-305 [trials.otsuka-us.com]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. geriatricsuamsrioa.org [geriatricsuamsrioa.org]
Independent Replication of Preclinical Efficacy Data for Deudextromethorphan: A Comparative Guide
Introduction
Preclinical Rationale: The Neuroprotective Effects of Dextromethorphan
The therapeutic potential of deudextromethorphan is built upon the well-documented neuroprotective effects of dextromethorphan in various preclinical models of central nervous system (CNS) injury.[2][3] These effects are attributed to its multi-target mechanism of action.
Mechanism of Action
Dextromethorphan's neuroprotective effects are believed to be mediated through several signaling pathways:
-
NMDA Receptor Antagonism: Dextromethorphan is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it can mitigate the excitotoxic damage caused by excessive glutamate, a key neurotransmitter implicated in neuronal injury and death in various neurological conditions.[2][3]
-
Sigma-1 Receptor Agonism: Dextromethorphan is an agonist of the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating cellular stress responses, ion channel function, and neuronal survival.
-
Inhibition of Serotonin and Norepinephrine Reuptake: Dextromethorphan can also inhibit the reuptake of serotonin and norepinephrine, neurotransmitters that are important for mood regulation. This action may contribute to its potential antidepressant and anxiolytic effects.
-
Voltage-gated Calcium Channel Antagonism: Dextromethorphan has been shown to block voltage-gated calcium channels, which can further reduce the influx of calcium into neurons during excitotoxic conditions, thereby preventing downstream cell death pathways.[3]
-
Inhibition of Inflammatory Responses: In models of Parkinson's disease, dextromethorphan has been shown to protect dopamine neurons by inhibiting neurodegenerative inflammatory responses.[3]
The following diagram illustrates the key signaling pathways influenced by dextromethorphan:
Preclinical Efficacy Data of Dextromethorphan
Numerous preclinical studies have demonstrated the neuroprotective effects of dextromethorphan in a variety of in vitro and in vivo models.
Table 1: Summary of Preclinical Efficacy of Dextromethorphan
| Model Type | Experimental Model | Key Findings | Reference |
| In Vitro | Glutamate-induced excitotoxicity in cultured rat cortical neurons | Dextromethorphan and its analogs markedly attenuated neuronal injury produced by glutamate. | [4] |
| Photoactivated caged glutamate toxicity in visual cortical neurons | Dextromethorphan significantly reduced the toxicity of uncaged glutamate. | [5] | |
| In Vivo | Penetrating ballistic-like brain injury in rats | Dextromethorphan improved motor recovery and cognitive performance, and reduced axonal degeneration. | [1] |
| MPTP model of Parkinson's disease in mice | Dextromethorphan attenuated the loss of nigral dopaminergic neurons. | [6] | |
| Acute experimental subdural hematoma in rats | Dextromethorphan significantly reduced the volume of histologic damage. | [7] | |
| Models of focal and global ischemia, seizure, and traumatic brain injury | Dextromethorphan demonstrated significant neuroprotective properties. | [2][3] |
Detailed Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay
This protocol is a representative example of how the neuroprotective effects of dextromethorphan against glutamate-induced excitotoxicity were assessed in preclinical studies.
Objective: To determine the ability of dextromethorphan to protect cultured neurons from cell death induced by high concentrations of glutamate.
Materials:
-
Primary cortical neurons cultured from embryonic Sprague-Dawley rats.
-
Neurobasal medium supplemented with B27 and L-glutamine.
-
L-glutamate stock solution.
-
Dextromethorphan hydrobromide.
-
Trypan blue dye exclusion assay kit.
-
Inverted microscope.
Experimental Workflow:
References
- 1. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by dextromethorphan in acute experimental subdural hematoma in the rat. | Semantic Scholar [semanticscholar.org]
Navigating Neuroprotection: A Comparative Analysis of Deudextromethorphan's Long-Term Safety Profile
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety of deudextromethorphan with standard-of-care treatments for relevant neurological conditions. This analysis is based on available clinical trial data and peer-reviewed literature, offering a synthesized overview to inform further research and development.
This compound, a deuterated analog of dextromethorphan, is an investigational drug that has been evaluated for the treatment of agitation in patients with Alzheimer's disease.[1][2] It is a combination product, AVP-786, containing this compound hydrobromide and quinidine sulfate.[3] The quinidine component is included to inhibit the cytochrome P450 2D6 enzyme, thereby increasing the plasma concentration and bioavailability of dextromethorphan.[4] This guide assesses its long-term safety in comparison to established treatments for conditions where dextromethorphan has shown therapeutic potential, such as Pseudobulbar Affect (PBA) and symptoms of Amyotrophic Lateral Sclerosis (ALS).
Comparative Long-Term Safety Data
The long-term safety of this compound (AVP-786) has been primarily evaluated in the context of clinical trials for agitation in Alzheimer's disease. For comparison, this guide includes long-term safety data for Nuedexta® (dextromethorphan/quinidine), the non-deuterated counterpart approved for PBA, as well as standard-of-care treatments for PBA and ALS.
| Drug Class/Name | Indication | Common Long-Term Adverse Events (>5% incidence where specified) | Serious Adverse Events & Other Considerations |
| This compound (AVP-786) | Agitation in Alzheimer's Disease (Investigational) | Falls (8.6%-9.1%), urinary tract infection, headache, diarrhea.[1][3][5] | Overall mortality in studies was low and not considered treatment-related.[1] Failed to meet primary efficacy endpoints in some Phase 3 trials.[3][6] |
| Dextromethorphan/Quinidine (Nuedexta®) | Pseudobulbar Affect (PBA) | Diarrhea, dizziness, headache.[7] In a 90-day open-label trial, adverse events were generally consistent with the pivotal trial safety profile.[8] | Causes dose-dependent QTc prolongation.[8][9] Risk of thrombocytopenia and other hypersensitivity reactions.[8] Potential for drug interactions due to CYP2D6 inhibition.[8] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | PBA (off-label) | Sexual dysfunction, weight gain, sleep disturbance.[10] Gastrointestinal disturbances, anxiety, agitation, insomnia (varies by specific SSRI).[10] | Discontinuation syndrome can occur if stopped abruptly.[10] Potential for serotonin syndrome when combined with other serotonergic drugs.[10] Long-term use in older adults is associated with falls and fractures, with some conflicting evidence on dementia risk.[11] |
| Riluzole (Rilutek®) | Amyotrophic Lateral Sclerosis (ALS) | Asthenia, nausea, reversible increases in transaminase levels.[12] Most adverse events reflect the progression of ALS.[13][14] | Generally well-tolerated for long periods (up to 7 years in one study).[13][14] A threefold increase in serum alanine transferase was more frequent than in controls.[15] |
| Edaravone (Radicava®) | Amyotrophic Lateral Sclerosis (ALS) | Falls (22.2%), muscular weakness (21.1%), constipation (17.8%) in a 48-week study of the oral formulation.[16] | No serious treatment-emergent adverse events were found to be related to the study drug in the 48-week oral edaravone study.[16] A cohort study of intravenous edaravone found it to be generally well-tolerated but not associated with a disease-modifying benefit.[17][18] |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are summarized below to provide context for the safety data.
This compound (AVP-786) for Agitation in Alzheimer's Disease (TRIAD-1 and TRIAD-2, and study 17-AVP-786-305)
-
Objective: To evaluate the efficacy, safety, and tolerability of AVP-786 compared to placebo for the treatment of moderate-to-severe agitation in patients with Alzheimer's dementia.[19][20]
-
Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[1][2][20] Study durations were typically 12 weeks of treatment.[19][20]
-
Participants: Patients aged 50-90 years with a diagnosis of probable Alzheimer's disease and clinically significant, moderate-to-severe agitation.[19][21]
-
Intervention: Oral administration of two different doses of AVP-786 or placebo, twice daily.[5][19]
-
Primary Outcome Measure: The Cohen-Mansfield Agitation Inventory (CMAI).[1][5]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, and electrocardiograms.[19][22]
Dextromethorphan/Quinidine (Nuedexta®) for Pseudobulbar Affect (Pivotal Trial)
-
Objective: To evaluate the efficacy and safety of dextromethorphan/quinidine for the treatment of PBA in patients with underlying ALS or multiple sclerosis (MS).[7]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[7]
-
Participants: Patients with a diagnosis of ALS or MS and clinically significant PBA.[7]
-
Intervention: Nuedexta (dextromethorphan 20 mg/quinidine 10 mg) or placebo, administered twice daily (once daily for the first week).[7]
-
Primary Outcome Measure: Center for Neurologic Study-Lability Scale (CNS-LS).[23]
-
Safety Assessments: Recording of adverse events throughout the study.[7]
Signaling Pathways and Mechanism of Action
The therapeutic and adverse effects of this compound are linked to its interaction with several key signaling pathways in the central nervous system.
Glutamatergic Signaling Pathway
Dextromethorphan is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[22] Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in the pathophysiology of several neurodegenerative diseases.[24][25] By modulating NMDA receptor activity, dextromethorphan can influence synaptic plasticity and neuronal excitability.[26]
Caption: Glutamatergic signaling and dextromethorphan's antagonistic effect on the NMDA receptor.
Sigma-1 Receptor Signaling Pathway
Dextromethorphan is also a sigma-1 receptor agonist.[4][27] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and cell survival pathways.[4] Its activation by dextromethorphan is thought to contribute to its neuroprotective and antidepressant-like effects.[22][27]
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 5. neurologylive.com [neurologylive.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Efficacy: Clinical trial results with NUEDEXTA [nuedextahcp.com]
- 8. Safety | NUEDEXTA® | HCP [nuedextahcp.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adaa.org [adaa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Long-term safety of riluzole in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. Safety and Effectiveness of Long-term Intravenous Administration of Edaravone for Treatment of Patients With Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurologytoday.aan.com [neurologytoday.aan.com]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuedexta: Side effects, cost, use for PBA, dosage, and more [medicalnewstoday.com]
- 24. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]
- 25. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]
- 26. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 27. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Deudextromethorphan
For Immediate Implementation by Laboratory and Drug Development Professionals
The responsible management of chemical compounds is a cornerstone of safe and ethical research. This document provides essential, step-by-step guidance for the proper disposal of Deudextromethorphan, a deuterated analog of dextromethorphan. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to Dextromethorphan necessitates that it be handled with equivalent precautions. The information presented herein is based on the known properties of Dextromethorphan and established best practices for pharmaceutical waste disposal.
Core Safety and Disposal Principles
This compound, like its analog Dextromethorphan, should be regarded as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Therefore, uncontrolled release into the environment must be strictly avoided. The primary disposal route for this compound in a laboratory or pharmaceutical development setting is through a licensed hazardous waste disposal company.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory landscape. In the United States, several federal agencies have oversight. A summary of the key regulations and responsible bodies is provided below.
| Regulatory Body | Key Regulation(s) | Relevance to this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste. This compound may be classified as hazardous waste depending on its characteristics and formulation. |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | While this compound is not currently a controlled substance, this may change, and proper record-keeping of its disposition is a good laboratory practice. |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | Requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a research setting.
1. Waste Identification and Segregation:
- Solid Waste: Includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., weigh boats, centrifuge tubes) that has come into direct contact with the compound.
- Liquid Waste: Encompasses solutions containing this compound, including reaction mixtures, analytical standards, and rinsing solvents.
2. Waste Containerization:
- Select appropriate, leak-proof, and clearly labeled waste containers.
- Solid Waste: Use a designated, sealable, and puncture-resistant container. The container must be labeled "Hazardous Waste: this compound" and include the date accumulation begins.
- Liquid Waste: Utilize a compatible, shatter-resistant container with a secure screw-top cap. The container must be labeled "Hazardous Waste: this compound" along with the solvent composition and an approximate concentration of the active pharmaceutical ingredient (API).
3. On-site Accumulation and Storage:
- Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
- Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
- Keep containers closed at all times except when adding waste.
4. Preparation for Disposal:
- Once a waste container is full, or if waste generation ceases, arrange for its transfer to the institution's central hazardous waste accumulation area.
- Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department. Provide accurate information on the waste composition and quantity.
5. Off-site Disposal:
- Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.
- The primary method of disposal for pharmaceutical waste of this nature is typically high-temperature incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
6. Documentation and Record-Keeping:
- Maintain a detailed log of all this compound waste generated, including quantities, dates of generation, and dates of transfer for disposal.
- Retain all waste manifests and certificates of disposal provided by the hazardous waste contractor for a period specified by federal and local regulations.
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dextromethorphan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of dextromethorphan, a common component in pharmaceutical research and development. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling dextromethorphan, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent skin contact, inhalation, and eye exposure.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly recommended.[2] It is advisable to use powder-free gloves to avoid contamination of the work area.[3] For operations with a higher risk of splash or prolonged contact, consider double-gloving.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[3][5] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against airborne particles and splashes.[5] Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Body Protection | Laboratory coat or protective gown | A lab coat or a disposable gown made of a low-permeability fabric should be worn to protect skin and clothing.[4] Gowns should have long sleeves and tight-fitting cuffs.[4] |
| Respiratory Protection | NIOSH-approved respirator | In situations where dust or aerosols may be generated, such as weighing or mixing, a NIOSH-approved N95 or higher particulate respirator is recommended.[2] For large spills, a chemical cartridge-type respirator may be necessary.[3] A proper fit test and training are required for respirator use.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and maintain a controlled environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle dextromethorphan in a well-ventilated area.[7][8] The use of a chemical fume hood or a ventilated enclosure is highly recommended, especially when working with the powder form, to minimize inhalation risks.[8]
-
Designated Area: Establish a designated area for handling dextromethorphan to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Avoid Dust and Aerosol Formation: When transferring or weighing the powder, do so carefully to avoid creating dust.[5][7]
-
Spill Management: In the event of a spill, immediately alert others in the area. For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[6] Avoid dry sweeping which can generate dust. For larger spills, follow your institution's specific hazardous material spill response protocol.
3. Post-Handling Procedures:
-
Decontamination: Clean all surfaces and equipment that have come into contact with dextromethorphan using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first, followed by the lab coat or gown, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]
Disposal Plan
Proper disposal of dextromethorphan and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with dextromethorphan, including gloves, weigh boats, and paper towels, should be considered chemical waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container.[7]
-
Disposal Method: Dispose of dextromethorphan waste through an approved chemical waste disposal service, in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain or in the regular trash.[7] For unused or expired pharmaceutical products in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[10][11][12]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of dextromethorphan, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Dextromethorphan.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pccarx.com [pccarx.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
